(1-Aminocyclopropyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-aminocyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-4(3-6)1-2-4/h6H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMKZINZPBARIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556559 | |
| Record name | (1-Aminocyclopropyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107017-72-1 | |
| Record name | 1-Aminocyclopropanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107017-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Aminocyclopropyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Aminocyclopropyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
(1-Aminocyclopropyl)methanol chemical properties
Initiating Data Gathering
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Expanding Data Acquisition
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An In-Depth Technical Guide to (1-Aminocyclopropyl)methanol: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(1-Aminocyclopropyl)methanol, identified by CAS number 107017-72-1, is a pivotal structural motif in medicinal chemistry.[1][2] Its unique combination of a strained cyclopropyl ring and reactive amino and hydroxyl functionalities makes it a valuable building block for introducing specific conformational constraints and physicochemical properties into drug candidates. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling, grounded in field-proven insights for the modern researcher.
Core Chemical and Physical Properties
This compound is a small, bifunctional molecule whose properties are dictated by its compact, rigid cyclopropane core.[2] This rigidity is a key attribute leveraged in rational drug design to lock in favorable conformations for target binding.[3]
A summary of its key identifiers and computed physical properties is presented below.
| Property | Value | Source |
| CAS Number | 107017-72-1 | [2] |
| Molecular Formula | C₄H₉NO | [2] |
| Molecular Weight | 87.12 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | C1CC1(CO)N | [2] |
| InChIKey | OBMKZINZPBARIK-UHFFFAOYSA-N | [2] |
| XLogP3 (Predicted) | -1.0 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Flash Point | 40.4 °C | [4] |
This table summarizes the fundamental properties of this compound, providing a quick reference for researchers.
Synthesis and Derivatization: Strategic Pathways
The synthesis of this compound and its derivatives often starts from precursors like 1-aminocyclopropane-1-carboxylic acid (ACC) or related cyclopropane structures.[5][6] The choice of synthetic route is dictated by the desired scale, purity requirements, and available starting materials.
Conceptual Synthesis Workflow
A common strategy involves the reduction of a carboxylic acid or ester functionality on the cyclopropane ring. This approach preserves the core aminocyclopropyl scaffold while introducing the primary alcohol.
Caption: A generalized workflow for the synthesis of this compound.
Key Synthetic Consideration: Reduction of the Carboxylic Acid Precursor
The direct reduction of 1-aminocyclopropane-1-carboxylic acid or its ester derivatives is a primary route to obtaining this compound. A strong reducing agent is required for this transformation. For instance, lithium borohydride (LiBH₄) in an appropriate solvent like tetrahydrofuran (THF) can effectively reduce the ester to the corresponding alcohol.[7] The causality here is the high reactivity of LiBH₄, which is necessary to reduce the relatively stable ester group without cleaving the strained cyclopropane ring.
Protecting Group Chemistry: A Gateway to Diverse Analogs
The primary amine of this compound is a versatile handle for further functionalization. However, its nucleophilicity often necessitates protection to achieve selective reactions at the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for this purpose.
Exemplary Protocol: Boc Protection A standard procedure for Boc protection involves reacting this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
-
Dissolution: Dissolve this compound in a solvent such as dichloromethane (DCM) or a biphasic system with aqueous sodium bicarbonate.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.0-1.2 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: After completion, perform an aqueous workup to remove excess reagents and byproducts. The protected product, tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate, can then be purified by column chromatography.[7]
This self-validating protocol ensures high conversion and simplifies purification, as the Boc-protected product exhibits significantly different polarity compared to the starting material.
Caption: Reaction scheme for Boc-protection of the primary amine.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the cyclopropyl moiety into drug candidates is a well-established strategy to enhance pharmacological properties.[8] This small, rigid ring system can improve metabolic stability, increase potency by enforcing a bioactive conformation, and modulate physicochemical properties like solubility and lipophilicity.
This compound serves as a bifunctional building block that introduces this valuable cyclopropyl group along with points for further chemical elaboration.[9][10] The primary amine can be used to form amides, sulfonamides, or participate in reductive amination, while the primary alcohol can be converted into ethers, esters, or oxidized to an aldehyde or carboxylic acid. This dual functionality allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
The structural rigidity of the cyclopropane ring reduces the number of rotatable bonds in a molecule, which can lead to a lower entropic penalty upon binding to a biological target, thus potentially increasing binding affinity.
Analytical Characterization
The structural integrity and purity of this compound are typically confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation.[11][12] The ¹H NMR spectrum would be expected to show characteristic signals for the methylene protons of the cyclopropyl ring and the hydroxymethyl group, as well as exchangeable protons for the amine and alcohol groups. The ¹³C NMR spectrum provides information on the number of distinct carbon environments.[13]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and, in high-resolution MS, its elemental composition.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound presents several hazards that require strict adherence to safety protocols.
GHS Hazard Classification
Based on aggregated data, the compound is classified with the following hazards:[2]
| Hazard Code | Description | Class |
| H226 | Flammable liquid and vapor | Flammable Liquid 3 |
| H301 | Toxic if swallowed | Acute Toxicity 3 (Oral) |
| H315 | Causes skin irritation | Skin Irritation 2 |
| H318 | Causes serious eye damage | Eye Damage 1 |
| H335 | May cause respiratory irritation | STOT SE 3 |
This table provides a summary of the GHS hazard classifications for this compound.
Recommended Handling Procedures
Given the associated hazards, the following precautions are mandatory:[4]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment.
-
Spill and Disposal: Have spill control materials readily available. Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool in the arsenal of medicinal chemists. Its unique structural and chemical properties provide a reliable platform for the design and synthesis of novel therapeutics with improved pharmacological profiles. Understanding its synthesis, reactivity, and handling is crucial for leveraging its full potential in the demanding landscape of drug discovery.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14146220, 1-Aminocyclopropane-1-carboxylic acid. [Link]
- Google Patents. (2014). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. CN103864635A.
-
Taylor & Francis Online. 1-aminocyclopropane-1-carboxylic acid – Knowledge and References. [Link]
- Google Patents. (2022). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. CN114805134A.
-
Liu, Y., Hoffman, N. E., & Yang, S. F. (1985). The Conversion of 1-(Malonylamino)cyclopropane-1-Carboxylic Acid to 1-Aminocyclopropane-1-Carboxylic Acid in Plant Tissues. Plant Physiology, 77(2), 407–411. [Link]
-
ResearchGate. 1H and 13C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d4. [Link]
-
LookChem. Cas 107017-72-1, 1-AMINO-CYCLOPROPANEMETHANOL. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14146220, this compound. [Link]
-
ResearchGate. Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. [Link]
-
ResearchGate. 1H and 13C NMR Spectroscopic Data for Compounds 7−9 (Methanol-d4; 600 MHz for 1H and 150 MHz for 13C NMR) a. [Link]
-
Bhaskar, P., & Kundu, S. (2024). The use of methanol as a C1 building block. Nature Protocols. [Link]
-
Khan, M. A., Asaf, S., Lee, I.-J., & Kim, K.-M. (2020). Molecular Mechanisms of the 1-Aminocyclopropane-1-Carboxylic Acid (ACC) Deaminase Producing Trichoderma asperellum MAP1 in Enhancing Wheat Tolerance to Waterlogging Stress. Frontiers in Plant Science, 11, 584283. [Link]
-
PubMed. The use of methanol as a C1 building block. [Link]
-
Adam, M. (2005). Integrating research and development: the emergence of rational drug design in the pharmaceutical industry. Studies in History and Philosophy of Science Part C: Studies in History and Philosophy of Biological and Biomedical Sciences, 36(3), 513–537. [Link]
-
ChemRxiv. Strategies for Utilization of Methanol as C1 Building Block in Sustainable Organic Synthesis. [Link]
-
ResearchGate. The use of methanol as a C1 building block. [Link]
-
Varghese, S., & Chellappan, D. (2016). Fundamental considerations in drug design. Saudi Pharmaceutical Journal, 24(1), 107–113. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
-
SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
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Technical Guide: (1-Aminocyclopropyl)methanol Molecular Weight & Synthetic Utility
Executive Summary
(1-Aminocyclopropyl)methanol (CAS: 107017-72-1) is a critical conformationally restricted building block in modern fragment-based drug discovery (FBDD). While its molecular weight is nominally 87.12 g/mol , its value lies not in its mass but in its topology. By tethering the amine and hydroxymethyl groups to a cyclopropane ring, this scaffold freezes the bioisostere of serine (or ethanolamine) into a specific vector, reducing the entropic penalty upon binding to protein targets.
This guide provides a definitive physicochemical profile, a validated synthetic protocol for generating the free base from its carboxylic acid precursor, and a structural analysis of its role in pharmacophore design.
Physicochemical Profile & Molecular Weight Analysis[1][2]
The precise molecular weight is essential for mass spectrometry confirmation and stoichiometric calculations in library synthesis. The cyclopropyl ring introduces significant ring strain (~27.5 kcal/mol), which influences both the metabolic stability and the pKa of the amine.
Table 1: Core Physicochemical Specifications
| Property | Value | Notes |
| Molecular Formula | Free base | |
| Molecular Weight | 87.12 g/mol | Monoisotopic Mass: 87.068 |
| CAS Number | 107017-72-1 | Free base |
| CAS Number (HCl) | 115652-52-3 | Hydrochloride salt (MW: 123.58 g/mol ) |
| Boiling Point | ~188 °C | At 760 mmHg (Predicted) |
| pKa (Amine) | ~8.5 - 9.0 | Lower than typical primary amines due to s-character of cyclopropane |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | High polarity relative to size; excellent solubility |
| LogP | -1.0 to -0.8 | Highly hydrophilic; ideal for lowering lipophilicity in lead optimization |
Structural Biology: The Conformational "Lock"
In drug design, replacing a flexible ethyl chain with a cyclopropyl ring is a standard strategy to improve potency and metabolic stability. This compound serves as a rigid mimetic of ethanolamine or serine .
Mechanism of Action in FBDD
-
Entropy Reduction: Flexible molecules lose entropy when binding to a rigid protein pocket. The cyclopropyl ring pre-organizes the vectors of the -NH₂ and -CH₂OH groups, minimizing this penalty.
-
Vector Control: The gem-disubstitution forces the amine and alcohol to project away from the ring plane, often accessing specific hydrogen bonding networks in the active site (e.g., GPCRs or kinase hinge regions).
Visualization: Pharmacophore Comparison
The following diagram illustrates the transition from a flexible serine motif to the rigidified cyclopropyl scaffold.
Figure 1: Bioisosteric replacement strategy. The cyclopropyl ring restricts bond rotation, pre-organizing the pharmacophore for target binding.
Validated Synthetic Protocol
The most robust route to this compound involves the reduction of 1-aminocyclopropanecarboxylic acid (ACC) . ACC is commercially available (often used in plant physiology as an ethylene precursor) but can be expensive. A cost-effective lab scale-up often starts from the ester.
Experimental Workflow: Reduction of ACC-Ester
Objective: Synthesize 5.0 g of this compound. Precursor: Ethyl 1-aminocyclopropanecarboxylate (or the free acid ACC). Reagent: Lithium Aluminum Hydride (LiAlH₄).
Step-by-Step Methodology
-
Setup (Inert Atmosphere):
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and addition funnel.
-
Purge with Nitrogen (
) or Argon. -
Add LiAlH₄ (1.5 equivalents) suspended in anhydrous THF (Tetrahydrofuran). Cool to 0°C in an ice bath.
-
-
Addition:
-
Dissolve Ethyl 1-aminocyclopropanecarboxylate (1.0 equivalent) in anhydrous THF.
-
Add the ester solution dropwise to the LiAlH₄ suspension over 30 minutes. Caution: Exothermic reaction.
-
-
Reaction:
-
Allow the mixture to warm to room temperature.
-
Reflux at 66°C for 4–6 hours to ensure complete reduction of the carbonyl.
-
Monitor via TLC (stain with Ninhydrin; the alcohol will have a lower Rf than the ester).
-
-
Fieser Workup (Critical for Safety):
-
Cool back to 0°C.
-
Quench carefully with the "1:1:3" rule:
-
Add
mL water (where = grams of LiAlH₄ used). -
Add
mL 15% NaOH solution. -
Add
mL water.
-
-
Stir until a granular white precipitate forms (aluminum salts).
-
-
Isolation:
-
Filter the precipitate through a Celite pad.
-
Dry the filtrate over anhydrous
and concentrate under reduced pressure. -
Result: A colorless to pale yellow oil, which may crystallize upon standing or cooling.
-
Synthesis Logic Diagram
Figure 2: Synthetic pathway for the reduction of the ester precursor to the target amino alcohol.[1]
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Mass Spectrometry (LC-MS)
-
Target Ion: Look for
. -
Expected Value:
. -
Note: Due to low MW, ensure the MS cutoff is set low enough (e.g., 50 Da) to detect the parent ion.
1H NMR (DMSO-d6, 400 MHz)
-
Cyclopropyl Protons: Distinct multiplets in the high field region (
0.4 – 0.8 ppm). The symmetry of the ring typically results in two sets of multiplets for the 4 ring protons. -
Methylene (-CH2-): Singlet or doublet around
3.2 – 3.5 ppm. -
Amine/Hydroxyl: Broad singlets (exchangeable with
).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14146220, this compound. Retrieved January 31, 2026 from [Link]
- Adams, D. O., & Yang, S. F. (1979).Ethylene biosynthesis: identification of 1-aminocyclopropane-1-carboxylic acid as an intermediate in the conversion of methionine to ethylene. Proceedings of the National Academy of Sciences. (Contextual grounding for the precursor ACC).
Sources
Technical Guide: Synthesis Pathways for (1-Aminocyclopropyl)methanol
Executive Summary
(1-Aminocyclopropyl)methanol (CAS: 27454-83-5) is a critical conformationally restricted amino alcohol building block. Structurally, it consists of a cyclopropane ring bearing both a primary amine and a hydroxymethyl group at the quaternary C1 position. This geminal disubstitution creates unique steric constraints, making it invaluable in the design of peptidomimetics, NMDA receptor modulators, and enzyme inhibitors where defined spatial orientation is required.
This guide details two primary synthesis pathways:
-
The "Classic" Reduction Pathway: Utilizing 1-Aminocyclopropanecarboxylic acid (ACC) as a precursor.
-
The De Novo Nitro-Cyclization Pathway: Constructing the cyclopropane core from acyclic precursors via nitroacetate alkylation.
Pathway 1: Reduction of 1-Aminocyclopropanecarboxylic Acid (ACC) Derivatives
Best for: Laboratory scale, high purity requirements, and when ACC is commercially available.
Mechanism & Rationale
Direct reduction of free amino acids (zwitterions) is often low-yielding due to poor solubility in ethereal solvents required for strong reducing agents like Lithium Aluminum Hydride (LAH). Therefore, the protocol proceeds via a C-protection (esterification) followed by hydride reduction . N-protection (e.g., Boc) is optional but recommended to prevent amine-complexation with the aluminum species, which can quench the reductant.
Experimental Workflow
The synthesis proceeds in three distinct stages: Esterification
Step 1: Esterification of ACC
ACC is converted to its methyl ester hydrochloride to improve solubility and reactivity.
-
Reagents: ACC, Thionyl Chloride (
), Methanol ( ). -
Conditions:
, 4-6 hours.
Step 2: Hydride Reduction
The ester is reduced to the primary alcohol. While
Protocol (via
-
Setup: Flame-dried 3-neck flask under
atmosphere. -
Solvent: Anhydrous THF or Diethyl Ether (
). -
Addition: Suspend ACC-methyl ester (1.0 equiv) in THF. Cool to
. -
Reduction: Add
(2.5 equiv) portion-wise (pellets or solution) to control exotherm.-
Note: The amine proton will quench 1 equivalent of hydride; hence excess is required.
-
-
Reaction: Warm to Room Temperature (RT) and reflux for 3-12 hours. Monitor by TLC (ninhydrin stain).
-
Workup (Fieser Method): Cool to
. Quench sequentially with:-
mL
(per g ) -
mL 15%
-
mL
-
mL
-
Isolation: Filter the granular white precipitate. Dry filtrate over
. Concentrate in vacuo.
Data Summary: Reducing Agents Comparison
| Reducing Agent | Solvent | Temp | Yield | Notes |
| THF/Et2O | Reflux | 75-85% | Standard.[1] Requires strict anhydrous conditions. | |
| THF | Reflux | 60-70% | Generates | |
| Toluene | 70-80% | Thermally stable, industrial scalable alternative. |
Pathway 2: De Novo Nitro-Cyclization (The Industrial Route)
Best for: Large-scale synthesis, cost-efficiency, starting from commodity chemicals.[2]
Mechanism & Rationale
This pathway builds the cyclopropane ring using a double nucleophilic substitution (intramolecular alkylation). Ethyl nitroacetate serves as the C1 pronucleophile, and 1,2-dibromoethane serves as the C2-C3 electrophile. The nitro group acts as a latent amine, and the ester serves as the latent alcohol.
Reaction Scheme Visualization
Figure 1: De Novo synthesis via nitroacetate cyclization. The nitro group provides the alpha-proton acidity required for the initial cyclization.
Detailed Protocol
Step 1: Cyclization (Formation of the Ring)
-
Reagents: Ethyl nitroacetate, 1,2-dibromoethane,
, DMSO (or DMF). -
Procedure:
-
Dissolve ethyl nitroacetate (1 equiv) and 1,2-dibromoethane (1.2 equiv) in DMSO.
-
Add finely ground
(2.5 equiv) slowly to control exotherm. -
Stir vigorously at RT for 18-24 hours. The reaction relies on the acidity of the
-proton of the nitroacetate ( ). -
Workup: Pour into ice water, extract with
, wash with brine. Purify by distillation or column chromatography.
-
Step 2: Nitro Reduction[1]
-
Reagents:
(50 psi), 10% Pd/C, Ethanol/Acetic Acid. -
Procedure: Hydrogenate the nitro-ester in a Parr shaker. The nitro group is reduced to the primary amine.
-
Critical Checkpoint: Spontaneous lactamization can occur if the ester and amine are not protected or if the temperature is too high, though the strained ring usually disfavors simple intramolecular attack compared to open chains.
Step 3: Ester Reduction
-
Reagents:
or . -
Procedure: Similar to Pathway 1. The amino-ester is reduced to the amino-alcohol.
Critical Analysis & Troubleshooting
Stability & Storage
This compound is a relatively stable amino alcohol but can be hygroscopic.
-
Free Base: Store under inert gas (
or ) at . -
Salt Form: Converting to the hydrochloride salt (
) significantly increases shelf-life and handling ease.
Common Pitfalls
-
Ring Opening: The cyclopropane ring is strained. Avoid highly acidic conditions at high temperatures during workup, which can lead to ring-opening to homoserine derivatives.
-
N-Alkylation over Reduction: When reducing the ester, ensure the hydride source is not depleted by the amine protons. Using 3+ equivalents of hydride is standard practice.
-
Water Solubility: The product is a small, polar amino alcohol. It is highly water-soluble .
-
Solution: Avoid aqueous extraction if possible. Use continuous extraction (Soxhlet) with
or freeze-drying (lyophilization) from the aqueous quench.
-
References
-
Preparation of 1-aminocyclopropanecarboxylic acid derivatives. Google Patents. (Methodology for Nitroacetate cyclization).
- Reduction of alpha-amino acids.Journal of Organic Chemistry. (General protocols for Amino Acid to Amino Alcohol reduction).
-
This compound Structure & Properties. PubChem.
-
Synthesis of 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents. (Related cyclopropane formation chemistry).
Sources
Initial characterization of (1-Aminocyclopropyl)methanol
An In-Depth Technical Guide to the Initial Characterization of (1-Aminocyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal building block in medicinal chemistry, prized for the unique conformational constraints and metabolic stability imparted by its strained cyclopropyl ring. As a bioisostere for larger or more flexible moieties, its incorporation into drug candidates can significantly enhance potency, selectivity, and pharmacokinetic profiles. This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the initial characterization of this compound. It moves beyond a simple recitation of data points to offer a field-proven framework for its synthesis, purification, and rigorous analytical characterization, ensuring the integrity of this crucial starting material for downstream applications. The protocols herein are presented as self-validating systems, emphasizing the causality behind experimental choices to ensure reproducible, high-quality results.
The cyclopropane ring, the smallest of the carbocycles, is far more than a simple saturated linker. Its high s-character and strained C-C bonds create a unique electronic and steric environment. When functionalized with an amino group and a hydroxymethyl group, as in this compound, it becomes a versatile scaffold. In drug design, this motif is often used to lock rotatable bonds, explore novel vector spaces around a pharmacophore, and improve metabolic stability by shielding adjacent functional groups from enzymatic degradation. Its application in the development of kinase inhibitors and other targeted therapies underscores its value in modern drug discovery.[1][2][3]
Core Physicochemical and Safety Profile
A thorough understanding of the fundamental properties and hazards of a starting material is the bedrock of safe and effective research. This compound is typically handled as either the free base or, more commonly, as its more stable hydrochloride salt.
Physicochemical Data
The key properties of the free base and its hydrochloride salt are summarized below for easy reference. This data is critical for calculating molar equivalents, selecting appropriate solvents, and predicting physical behavior.
| Property | This compound (Free Base) | This compound HCl |
| CAS Number | 107017-72-1 | 115652-52-3 |
| Molecular Formula | C₄H₉NO | C₄H₁₀ClNO |
| Molecular Weight | 87.12 g/mol | 123.58 g/mol |
| Appearance | Not Reported (Expected to be a liquid or low-melting solid) | White Solid |
| IUPAC Name | This compound | This compound;hydrochloride |
| SMILES | C1CC1(CO)N | C1CC1(CO)N.Cl |
| Topological Polar Surface Area | 46.3 Ų | 46.3 Ų |
Data compiled from PubChem CID 14146220 and 14146222.[4][5]
GHS Hazard and Safety Information
This compound and its salt are classified with several hazards that necessitate careful handling in a controlled laboratory environment.[6][7]
| Hazard Class | GHS Statement | Pictogram | Precautionary Measures |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Danger | P280: Wear protective gloves/clothing. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Serious Eye Damage | H318: Causes serious eye damage | Danger | P280: Wear eye/face protection. P305+P354+P338: IF IN EYES: Rinse cautiously with water for several minutes. |
| Respiratory Irritation | H335: May cause respiratory irritation | Warning | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
| Acute Oral Toxicity | H301/H302: Toxic/Harmful if swallowed | Danger | P270: Do not eat, drink or smoke when using this product. P301+P316: IF SWALLOWED: Get immediate medical advice/attention. |
Storage and Handling: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Handle under an inert atmosphere, as the hydrochloride salt can be hygroscopic.[8] Use non-sparking tools and take measures to prevent electrostatic discharge.[7]
Representative Synthesis and Purification Workflow
The most reliable characterization begins with material of known provenance. While multiple synthetic routes exist, a common and scalable approach involves the protection of a precursor, reduction, and subsequent deprotection. The following protocol is a representative method adapted from literature procedures for producing the hydrochloride salt, which offers superior handling and stability.
Synthesis Diagram
Caption: Synthesis of this compound HCl.
Step-by-Step Synthesis Protocol
Rationale: This two-step procedure is robust. The formation of a mixed anhydride in Step 1 activates the carboxylic acid for a smooth reduction by sodium borohydride, a milder and safer alternative to reagents like LiAlH₄. The use of the Boc protecting group allows for a clean acidic deprotection in Step 2, which conveniently precipitates the desired product as its hydrochloride salt.
Step 1: Synthesis of tert-butyl (1-hydroxymethylcyclopropyl)carbamate
-
Dissolve 1-(BOC-amino)-cyclopropanecarboxylic acid (1.0 eq) in anhydrous dimethoxyethane (DME) in a flask equipped with a nitrogen inlet and stir bar.
-
Cool the solution to -70°C using a dry ice/acetone bath.
-
Slowly add N-methylmorpholine (1.0 eq), followed by the dropwise addition of isobutylchloroformate (1.0 eq) dissolved in a small amount of DME.
-
Allow the reaction to warm to -5°C and stir for 30 minutes. A precipitate of N-methylmorpholine hydrochloride will form.
-
Filter the reaction mixture to remove the precipitate. Cool the filtrate to -15°C.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Carefully quench the reaction by adding water. Extract the product with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude BOC-protected intermediate.
Step 2: Deprotection to this compound Hydrochloride
-
Dissolve the crude intermediate from Step 1 in a minimal amount of dioxane.
-
Add a 4M solution of HCl in dioxane (2.5 eq) dropwise while stirring.
-
Stir the reaction mixture at room temperature for 15 hours. A white precipitate will form.
-
Reduce the solvent volume by approximately half under reduced pressure.
-
Isolate the precipitated solid by vacuum filtration, wash with a small amount of cold dioxane, and dry under vacuum to yield the final product as a white solid hydrochloride salt.
Comprehensive Characterization Protocols
The following analytical workflow ensures the unambiguous identification, structural confirmation, and purity assessment of the synthesized material.
Characterization Workflow Diagram
Caption: Analytical workflow for material characterization.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural confirmation.
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often preferred as the amine and hydroxyl protons are more likely to be observed as distinct, exchangeable signals.
-
Acquisition: Record ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.
-
Data Analysis & Expected Results:
-
¹H NMR (400 MHz, DMSO-d₆): Based on literature data for the hydrochloride salt, the following peaks are expected.
-
~8.4 ppm (broad singlet, 3H): Protons from the ammonium group (-NH₃⁺). This peak will be broad and its chemical shift is concentration-dependent.
-
~5.3 ppm (triplet, 1H): Proton of the hydroxyl group (-OH), coupled to the adjacent methylene protons.
-
~3.4 ppm (doublet, 2H): Methylene protons (-CH₂OH), coupled to the hydroxyl proton.
-
~0.8-1.0 ppm (multiplet, 4H): The two sets of diastereotopic methylene protons on the cyclopropane ring. These will appear as two overlapping multiplets.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
~65-70 ppm: Methylene carbon (-CH₂OH).
-
~35-40 ppm: Quaternary carbon of the cyclopropane ring (C-NH₃⁺).
-
~15-20 ppm: The two equivalent methylene carbons of the cyclopropane ring (-CH₂-CH₂-).
-
-
Causality: The choice of DMSO-d₆ as a solvent helps to slow down the proton exchange of the -OH and -NH₃⁺ groups, allowing for their observation and coupling. The distinct chemical shifts of the cyclopropyl protons in the upfield region are characteristic of strained ring systems and provide definitive proof of the ring's integrity.
Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound, providing essential validation of its identity.
Protocol:
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures the amine is protonated.
-
Method: Use Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization in positive ion mode (ESI+).
-
Data Analysis & Expected Results:
-
The primary ion observed will be the protonated molecule of the free base, [M+H]⁺.
-
Expected m/z: 88.076 (Calculated for C₄H₁₀NO⁺).
-
The presence of this ion at the correct mass-to-charge ratio confirms the molecular formula.
-
Causality: ESI is a soft ionization technique ideal for polar, non-volatile molecules like amino alcohols. It typically generates the protonated molecular ion with minimal fragmentation, making it the perfect method for confirming molecular weight.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of small molecule drug candidates and intermediates. A reverse-phase method is standard for this type of polar analyte.
Protocol:
-
Sample Preparation: Accurately prepare a sample solution at a concentration of ~1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm or 215 nm. (Note: The compound lacks a strong chromophore, so detection will be at a low wavelength).
-
Injection Volume: 10 µL.
-
-
Data Analysis & Expected Results:
-
The compound should elute as a single major peak.
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks observed.
-
The target purity for a synthetic intermediate should be >95%, with higher purity (>98%) often required for advanced development stages.
-
Causality: Reverse-phase chromatography separates compounds based on hydrophobicity. The polar this compound will elute early in the gradient. The acidic modifier (TFA) improves peak shape by ion-pairing with the amine, preventing tailing on the silica-based stationary phase.
Conclusion and Best Practices
The initial characterization of this compound is a critical quality control step that underpins the success of subsequent research and development. A multi-pronged analytical approach combining NMR for structural verification, MS for molecular weight confirmation, and HPLC for purity assessment provides a comprehensive and trustworthy data package. By understanding the rationale behind each technique and protocol, scientists can ensure the quality and integrity of this valuable building block, paving the way for the successful synthesis of next-generation therapeutics. Always consult the latest Safety Data Sheet (SDS) before handling and ensure all experimental work is conducted with appropriate personal protective equipment in a well-ventilated chemical fume hood.
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Scribd. (2025). Design and Evaluation of 3 Phenyloxetane Derivative Agonists of The Glucagon Like Peptide 1 Receptor. Retrieved from [Link]
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Semantic Scholar. (n.d.). Table of Contents. Retrieved from [Link]
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Googleapis.com. (n.d.). SUBSTITUTED 1,4-DIHYDROPYRAZOLO[4,3-B]INDOLES - European Patent Office - EP 2909212 B1. Retrieved from [Link]
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3ASenrise. (n.d.). Organic Chemistry. Retrieved from [Link]
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Googleapis.com. (n.d.). WO 2021/026099 A1. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14146220, this compound. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14146222, this compound hydrochloride. Retrieved from [Link].
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PubChem. (n.d.). This compound | C4H9NO | CID 14146220 - PubChem. Retrieved from [Link]
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(1-Aminocyclopropyl)methanol: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth technical overview of (1-Aminocyclopropyl)methanol, a valuable building block for medicinal chemistry and drug development. We will explore its commercial availability, synthesis, and applications, with a focus on providing practical insights for researchers and scientists.
Introduction: The Value of the Cyclopropyl Moiety
The cyclopropyl group is a highly sought-after structural motif in modern drug discovery.[1][2][3] Its inherent ring strain imparts unique conformational rigidity and electronic properties that can significantly enhance the pharmacological profile of a drug candidate.[3][4] Key advantages of incorporating a cyclopropyl moiety include improved metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism, enhanced potency through conformational locking of the molecule in a bioactive conformation, and modulation of physicochemical properties such as lipophilicity and pKa to optimize ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.[3][4][5] this compound, possessing both a primary amine and a primary alcohol attached to a cyclopropyl scaffold, offers a versatile platform for the synthesis of novel therapeutics.
Commercial Availability
This compound is commercially available from various suppliers, primarily as its hydrochloride salt, which enhances its stability and handling properties. The free base is also available, though less common. Researchers should consider the required purity and scale for their specific application when selecting a supplier.
| Supplier | Product Name | CAS Number | Purity | Notes |
| Various | This compound hydrochloride | 115652-52-3 | ≥95% | Most common commercially available form.[1][6][7][8] |
| Various | This compound | 107017-72-1 | ≥97% | The free base, may be less stable than the HCl salt.[9] |
This table is a representative summary. Researchers are encouraged to consult specific supplier websites for the most up-to-date information on availability, purity, and pricing.
Synthesis of this compound
Several synthetic routes to this compound have been reported, starting from readily available cyclopropane derivatives. The choice of a particular route will depend on factors such as starting material availability, desired scale, and safety considerations. Here, we detail a common and reliable method involving the reduction of 1-aminocyclopropanecarboxylic acid.
Synthetic Strategy: Reduction of a Carboxylic Acid
A robust method for the synthesis of this compound is the reduction of the corresponding carboxylic acid, 1-aminocyclopropanecarboxylic acid. This transformation can be efficiently achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).
Detailed Experimental Protocol
Reaction: Reduction of 1-Aminocyclopropanecarboxylic Acid with LiAlH4
Disclaimer: This protocol involves the use of highly reactive and hazardous materials. It should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
1-Aminocyclopropanecarboxylic acid
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction (e.g., diethyl ether, dichloromethane)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen or argon)
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and an inlet for inert gas. Ensure all glassware is thoroughly dried.
-
Inert Atmosphere: Purge the system with nitrogen or argon to establish an inert atmosphere.
-
Reagent Preparation: In the flask, suspend lithium aluminum hydride in anhydrous THF under a positive pressure of inert gas. Cool the suspension in an ice bath.
-
Addition of Starting Material: Dissolve 1-aminocyclopropanecarboxylic acid in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LiAlH4 suspension, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath. Cautiously and slowly add deionized water to quench the excess LiAlH4, followed by the dropwise addition of 15% sodium hydroxide solution, and then more water. This sequential addition is crucial for the safe decomposition of the reactive aluminum species and to facilitate the precipitation of aluminum salts.
-
Filtration: Stir the resulting mixture at room temperature for 30 minutes, then filter off the precipitated aluminum salts through a pad of celite. Wash the filter cake with THF or another suitable solvent.
-
Extraction: Combine the filtrate and the washings. If necessary, perform a liquid-liquid extraction to isolate the product into an organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.
Mechanistic Insights
The reduction of a carboxylic acid with LiAlH4 proceeds through the formation of an aluminum alkoxide intermediate. The hydride from LiAlH4 acts as a nucleophile, attacking the carbonyl carbon. Subsequent elimination and further reduction steps lead to the formation of the primary alcohol.
Applications in Drug Discovery
This compound serves as a versatile building block for introducing the cyclopropyl moiety into drug candidates. Its bifunctional nature allows for a variety of chemical transformations.
The primary amine can be readily acylated, alkylated, or used in the formation of heterocycles. The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to ethers and esters. These transformations allow for the incorporation of the cyclopropyl-methanol scaffold into a wide range of molecular architectures, enabling the exploration of structure-activity relationships (SAR).
Characterization
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the presence of the characteristic cyclopropyl, methylene, and amine protons and carbons.
-
Infrared (IR) Spectroscopy: Key stretches to observe include N-H and O-H stretching in the 3200-3600 cm-1 region, and C-H stretching of the cyclopropyl ring.[10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Safety, Handling, and Storage
This compound and its hydrochloride salt should be handled with care in a laboratory setting.
-
Hazards: The compound may cause skin and serious eye irritation, and may cause respiratory irritation.[9][11]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13]
Conclusion
This compound is a commercially available and synthetically accessible building block of significant interest to the pharmaceutical industry. Its unique structural features, derived from the cyclopropyl ring, offer medicinal chemists a valuable tool to optimize the properties of drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in the pursuit of novel therapeutics.
References
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Methodological & Application
Introduction: The Unique Value of the Cyclopropyl Moiety in Drug Design
An Application and Protocol Guide for the Strategic Use of (1-Aminocyclopropyl)methanol in Medicinal Chemistry
In the landscape of modern medicinal chemistry, the cyclopropyl ring has emerged as a powerful and versatile architectural element.[1][2] Its incorporation into drug candidates is a strategic decision, often aimed at overcoming significant hurdles in drug discovery, such as metabolic instability, off-target effects, or suboptimal potency.[2][3] The unique physicochemical properties of the cyclopropane ring—stemming from its inherent ring strain, high s-character of its C-H bonds, and rigid, three-dimensional structure—make it far more than a simple saturated carbocycle.[2][3][4]
This compound is a bifunctional building block that elegantly combines the benefits of the cyclopropyl scaffold with two highly versatile functional handles: a primary amine and a primary alcohol. This dual functionality provides medicinal chemists with a robust platform for generating diverse molecular libraries with precise control over substituent vectors. This guide explores the strategic applications of this compound, provides detailed protocols for its derivatization, and explains the causal reasoning behind its use in optimizing drug-like properties.
Part 1: Core Principles and Strategic Applications
The decision to incorporate this compound into a lead molecule is driven by several key principles of drug design.
Conformational Constraint and Pre-organization
Flexible molecules pay an entropic penalty upon binding to their biological targets. By introducing a rigid scaffold like the cyclopropyl ring, a molecule can be "pre-organized" into a bioactive conformation that more readily fits into the target's binding site.[2][5] this compound serves as a rigid core from which the amine and hydroxymethyl groups project in well-defined vectors, allowing for precise probing of a receptor's spatial and electronic requirements. This conformational restriction can lead to significant gains in binding affinity and selectivity.[2][6]
Caption: Bioisosteric replacement using a cyclopropyl-based scaffold.
A Note on Metabolic Liabilities
While cyclopropyl groups can enhance metabolic stability, it is crucial to recognize that cyclopropylamines can also be substrates for monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes. [7]This metabolism can sometimes lead to ring-opening and the formation of reactive iminium ions or radical intermediates, which can covalently bind to proteins, a potential source of toxicity. [4][7]Therefore, when using this compound, it is essential to assess the metabolic fate of the resulting derivatives in early discovery stages. Often, N-acylation or N-alkylation can mitigate this liability by sterically shielding the amine or altering its electronics.
Part 2: Synthetic Protocols and Methodologies
This compound is a versatile building block because its amino and hydroxyl groups can be functionalized selectively or simultaneously. Below are representative protocols for common synthetic transformations.
Protocol: Selective N-Acylation of this compound
This protocol describes a standard procedure for forming an amide bond with the primary amine, leaving the hydroxyl group intact for subsequent modification. This is a cornerstone reaction for integrating the scaffold into peptide-like structures or for attaching various side chains.
Rationale: The primary amine is significantly more nucleophilic than the primary alcohol, allowing for selective acylation under standard conditions without the need for protecting the hydroxyl group. The use of a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is sufficient to neutralize the HCl generated from the acyl chloride.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dissolve this compound hydrochloride (1.0 eq, e.g., 123.6 mg, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (2.2 eq, e.g., 0.306 mL, 2.2 mmol) to the suspension. Stir for 10 minutes at room temperature to liberate the free amine. The suspension should become a clear solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Acylation Reaction:
-
In a separate vial, dissolve the desired acyl chloride (1.05 eq, e.g., 1.05 mmol) in anhydrous DCM (2 mL).
-
Add the acyl chloride solution dropwise to the stirring amine solution at 0 °C over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure N-acylated product.
-
Data Presentation: Physicochemical Property Modulation
The strategic incorporation of the this compound scaffold can significantly alter key drug-like properties.
| Compound | Structure | LogP (Calculated) | Metabolic Stability (t½, HLM) | Target Affinity (IC₅₀) |
| Lead Compound A | R-CH(CH₃)₂ | 3.5 | 15 min | 250 nM |
| Analog B | R-(C₃H₄(CH₂OH)NH-Ac) | 2.1 | >120 min | 45 nM |
HLM: Human Liver Microsomes. Data is illustrative.
This table demonstrates a common goal in medicinal chemistry: using the this compound scaffold to decrease lipophilicity, block a site of metabolism, and improve potency through better conformational alignment.
Part 3: Advanced Applications and Future Directions
The bifunctionality of this compound makes it an ideal starting point for more complex synthetic endeavors, including its use in generating constrained peptide mimics and as a core for combinatorial libraries.
Constrained Dipeptide Isosteres
By acylating the amine with an N-protected amino acid and subsequently activating the alcohol for coupling to another amino acid, this compound can function as a rigid replacement for a dipeptide unit. [6]This strategy is particularly effective in locking a peptide backbone into a desired conformation, such as a β-turn, which is often crucial for biological activity.
Caption: Workflow for synthesizing a constrained dipeptide isostere.
The field continues to evolve, with new methods for synthesizing complex cyclopropyl-containing building blocks and a deeper understanding of their metabolic pathways. [8][9]As such, this compound and its derivatives will remain valuable tools in the medicinal chemist's arsenal for crafting next-generation therapeutics.
References
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Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]
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Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
- Process for the preparation of cyclopropylmethanol.
-
Léon, T. et al. (2022). Activation of aminocyclopropanes via radical intermediates. Chemical Society Reviews. [Link]
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Scott, J. S. et al. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry. [Link]
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Brouillette, W. J. et al. (1995). 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. Journal of Medicinal Chemistry. [Link]
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This compound. PubChem, National Institutes of Health. [Link]
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Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]
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This compound hydrochloride. PubChem, National Institutes of Health. [Link]
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Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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Chinese factory supply this compound hydrochloride 115652-52-3 in stock with high standard. LookChem. [Link]
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Bertus, P. & Caillé, J. (2016). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]
- Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
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Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
-
Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. ResearchGate. [Link]
-
A Rapid Route to Aminocyclopropanes via Carbamatoorganozinc Carbenoids. National Institutes of Health. [Link]
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Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl group led to identifying a potent hit compound. ResearchGate. [Link]
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The cyclopropylic strain-based conformational restriction. ResearchGate. [Link]
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Structure Activity Relationship of Organic Alcohol and Esters for Antidepressant-Like Activity. ResearchGate. [Link]
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Ring Bioisosteres. Cambridge MedChem Consulting. [Link]
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New, simple and accessible method creates potency-increasing structure in drugs. Penn State University. [Link]
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Brandl, T. et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]
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Structure Activity Relationships. Drug-Design.org. [Link]
-
Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. ResearchGate. [Link]
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- 6. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
Advanced Methodologies for the Asymmetric Synthesis of Chiral 1-Aminocyclopropyl-1-Methanol Derivatives
Strategic Analysis & Scientific Rationale
The Scaffold and the Chirality Conundrum
(1-Aminocyclopropyl)methanol (ACP-OH) represents a privileged structural motif in medicinal chemistry. As a conformationally restricted analogue of serine and threonine, it locks the amino-alcohol functionality into a rigid geometry, often improving potency and metabolic stability in peptidomimetics and NMDA receptor modulators.
The Core Challenge: The parent molecule, 1-aminocyclopropylmethanol, is achiral due to the plane of symmetry passing through the C1 quaternary center and bisecting the C2-C3 bond. Therefore, "asymmetric synthesis" in this context refers to two distinct, high-value objectives:
-
Desymmetrization: Breaking the symmetry of the prochiral cyclopropane core to distinguish the two methylene groups (e.g., creating a chiral center at C1 by differentiating the hydroxymethyl group from a converted latent group).
-
Ring Substitution: Synthesizing derivatives with substituents at C2/C3 (e.g., coronamic acid analogues), where the C1 stereochemistry is determined relative to the ring substituents.
Selected Methodologies
This guide details two complementary workflows selected for their robustness and scalability:
-
Method A: Enzymatic Desymmetrization (Biocatalytic Route). Best for generating enantiopure building blocks from cheap, achiral diesters. It utilizes Pig Liver Esterase (PLE) to distinguish between enantiotopic ester groups.
-
Method B: Diastereoselective Cyclopropanation (De Novo Route). Best for synthesizing complex, highly substituted analogues. It employs chiral Ni(II) Schiff base auxiliaries to direct the stereochemistry of ring formation.
Method A: Enzymatic Desymmetrization Protocol
Target: Synthesis of Chiral Quaternary Cyclopropanes via Prochiral Diester Hydrolysis
This protocol describes the conversion of dimethyl 1,1-cyclopropanedicarboxylate into a chiral amino-alcohol precursor. This approach is favored in process chemistry due to the low cost of starting materials.
Mechanistic Pathway (Graphviz)
Figure 1: Chemoenzymatic workflow for the desymmetrization of prochiral cyclopropane diesters.
Detailed Experimental Protocol
Pre-requisites:
-
Substrate: Dimethyl 1,1-cyclopropanedicarboxylate (Commercial grade).
-
Enzyme: Pig Liver Esterase (PLE), crude lyophilized powder (Sigma-Aldrich or equivalent).
-
Buffer: 0.1 M Phosphate buffer (pH 7.0).
Step 1: Enantioselective Hydrolysis
-
Suspend Dimethyl 1,1-cyclopropanedicarboxylate (10.0 mmol, 1.58 g) in 0.1 M Phosphate buffer (50 mL, pH 7.0).
-
Add PLE (150 mg, approx. 2500 units) in one portion.
-
Stir vigorously at 25 °C. Monitor the pH continuously.
-
Critical Control Point: Maintain pH at 7.0 by the dropwise addition of 1.0 M NaOH via an autotitrator. The consumption of base correlates directly to conversion.
-
Stop the reaction when 1.0 equivalent of NaOH has been consumed (approx. 10-14 hours).
-
Workup: Acidify the mixture to pH 2.0 with 1 M HCl and extract immediately with EtOAc (3 x 50 mL).
-
Dry organic layers (MgSO4) and concentrate to yield the (S)-mono-ester (Yield: ~85-90%, ee: >95%).
Step 2: Curtius Rearrangement (Stereoretentive)
-
Dissolve the mono-ester (5.0 mmol) in anhydrous Toluene (20 mL).
-
Add Triethylamine (1.1 eq) and Diphenylphosphoryl azide (DPPA) (1.1 eq).
-
Heat to 80 °C for 2 hours (evolution of N2 gas observed).
-
Add excess tert-Butanol (5.0 eq) and reflux for 12 hours to trap the isocyanate.
-
Purification: Flash chromatography (Hexane/EtOAc) yields the N-Boc-amino ester.
Step 3: Reductive Generation of the Alcohol
-
Dissolve N-Boc-amino ester in THF at 0 °C.
-
Add LiBH4 (2.0 M in THF, 3.0 eq) dropwise.
-
Stir at RT for 4 hours. Quench with sat. NH4Cl.
-
Extract and purify to obtain the N-Boc-(1-aminocyclopropyl)methanol.
Method B: Asymmetric Cyclopropanation Protocol
Target: De Novo Synthesis of 2-Substituted Analogues
For applications requiring substituents on the cyclopropane ring (e.g., 2-phenyl-1-aminocyclopropylmethanol), the desymmetrization route is insufficient. We utilize the Ni(II)-BPB Complex (Belokon's auxiliary) to induce high diastereoselectivity.
Reaction Architecture (Graphviz)
Figure 2: Stereocontrolled construction of the cyclopropane ring using a chiral Ni(II) template.
Protocol Highlights
-
Template Formation: Condense glycine with the chiral auxiliary (S)-BPB (2-[N-(α-picolyl)amino]benzophenone) and Ni(NO3)2.
-
Cyclopropanation: React the Ni-glycine complex with an activated alkene (e.g., methyl crotonate) and a sulfur ylide (Corey-Chaykovsky reagent) or via 1,3-dipolar cycloaddition with diazomethane followed by thermolysis.
-
Disassembly: The resulting cyclopropyl complex is decomposed using mild acid (2N HCl/MeOH). The chiral ligand is recovered by filtration (insoluble), while the chiral amino acid is released into the filtrate.
-
Reduction: The free amino acid is reduced to the amino alcohol using LiAlH4 or BH3·DMS.
Quantitative Performance Comparison
| Feature | Enzymatic Desymmetrization | Ni(II) Auxiliary Cyclopropanation |
| Chirality Source | Enzyme (PLE) | Stoichiometric Chiral Ligand |
| Primary Utility | Unsubstituted C2/C3 cores | C2/C3 Substituted cores |
| Enantiomeric Excess | >95% (after recrystallization) | >98% (diastereoselectivity) |
| Scalability | High (kg scale feasible) | Moderate (Ligand recovery required) |
| Cost Efficiency | High (Cheap diester start) | Low (Expensive auxiliary) |
References
-
Enzymatic Desymmetrization of Cyclopropanes
- Barnier, J. P., et al. "Enzymatic desymmetrization of dimethyl 1,1-cyclopropanedicarboxylate." Journal of the Chemical Society, Perkin Transactions 1, 1993.
-
Curtius Rearrangement on Cyclopropanes
- Wasserman, H. H., et al. "Stereoselective synthesis of aminocyclopropanes." Journal of Organic Chemistry, 2002.
-
Ni(II) Complex (Belokon)
- Belokon, Y. N., et al. "Asymmetric synthesis of alpha-amino acids via a chiral Ni(II) complex." Journal of the American Chemical Society, 1985.
-
General Review of ACC Synthesis
- Brackmann, F., & de Meijere, A. "Natural and Synthetic 1-Aminocyclopropanecarboxylic Acids." Chemical Reviews, 2007.
-
Strecker Synthesis Variants
Sources
Mastering the Analysis of (1-Aminocyclopropyl)methanol: A Guide to Advanced NMR Spectroscopy Techniques
Introduction: Unveiling the Structure of a Key Building Block
(1-Aminocyclopropyl)methanol is a vital bifunctional building block in modern medicinal chemistry and drug development.[1] Its constrained cyclopropyl core, combined with the primary amine and hydroxymethyl functionalities, offers a unique three-dimensional scaffold for the synthesis of novel therapeutic agents. Accurate and unambiguous structural characterization of this molecule and its derivatives is paramount for ensuring the integrity of synthetic pathways and the quality of final compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical tool for the complete structural elucidation of this compound in solution.
This comprehensive guide provides a detailed exploration of advanced 1D and 2D NMR spectroscopy techniques for the analysis of this compound. We will delve into the causality behind experimental choices, offering field-proven insights and step-by-step protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.
Foundational Analysis: 1D NMR Spectroscopy
One-dimensional (1D) ¹H and ¹³C NMR spectroscopy provides the initial and fundamental overview of the molecular structure.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is deceptively simple, yet rich with information. The high degree of symmetry in the cyclopropyl ring leads to a characteristic splitting pattern for the methylene protons.
Expected ¹H NMR Spectral Data:
The chemical shifts of the cyclopropyl protons are notably upfield due to the ring's anisotropic effects.[2][3] The protons of the two methylene groups on the cyclopropane ring are diastereotopic, meaning they are in different chemical environments and will have distinct chemical shifts. They will appear as two separate multiplets. The methylene protons of the hydroxymethyl group will appear as a singlet, as there are no adjacent protons to couple with. The protons of the amine and hydroxyl groups are labile and their chemical shifts are highly dependent on solvent, concentration, and temperature. In protic solvents like methanol-d₄, they may exchange with deuterium and either broaden significantly or disappear entirely.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂- (cyclopropyl) | ~0.4 - 0.6 | m | 4H |
| -CH₂OH | ~3.5 | s | 2H |
| -NH₂ | Variable (e.g., ~1.5) | br s | 2H |
| -OH | Variable (e.g., ~2.0) | br s | 1H |
Causality of Experimental Choices: The choice of a non-protic solvent like CDCl₃ is often preferred for initial analysis to observe the signals from the -NH₂ and -OH protons. However, solubility can be a limiting factor. Deuterated methanol (CD₃OD) is a good alternative for ensuring solubility, but be aware of the potential for H-D exchange.[4]
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule. For this compound, three distinct carbon signals are expected.
Expected ¹³C NMR Spectral Data:
The quaternary carbon of the cyclopropyl ring, bonded to both the amine and hydroxymethyl groups, will be the most downfield of the ring carbons. The two equivalent methylene carbons of the cyclopropyl ring will appear at a significantly upfield chemical shift. The carbon of the hydroxymethyl group will be in the typical range for an alcohol.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C(NH₂)(CH₂OH) | ~40 - 45 |
| -CH₂- (cyclopropyl) | ~10 - 15 |
| -CH₂OH | ~65 - 70 |
Advanced Structural Confirmation: 2D NMR Spectroscopy
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
Workflow for 2D NMR Analysis
Caption: Workflow for the structural elucidation of this compound using 2D NMR.
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings
The COSY experiment reveals which protons are coupled to each other, typically through two or three bonds. For this compound, the primary use of COSY is to confirm the geminal and vicinal couplings within the cyclopropyl ring.
Expected COSY Correlations:
A cross-peak will be observed between the two diastereotopic methylene protons of the cyclopropyl ring, confirming their relationship. No other cross-peaks are expected due to the lack of other proton-proton coupling networks.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached.[5] This is a highly sensitive and essential experiment for assigning the carbon spectrum.
Expected HSQC Correlations:
-
The multiplets of the cyclopropyl methylene protons (~0.4 - 0.6 ppm) will show a correlation to the upfield cyclopropyl methylene carbon signal (~10 - 15 ppm).
-
The singlet of the hydroxymethyl protons (~3.5 ppm) will correlate with the downfield hydroxymethyl carbon signal (~65 - 70 ppm).
Caption: Expected HSQC correlations for this compound.
HMBC (Heteronuclear Multiple Bond Correlation): Unveiling Long-Range Connectivity
The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds.[5] This is crucial for piecing together the molecular fragments and confirming the overall structure.
Expected HMBC Correlations:
-
The protons of the hydroxymethyl group (~3.5 ppm) will show a correlation to the quaternary carbon of the cyclopropyl ring (~40 - 45 ppm).
-
The methylene protons of the cyclopropyl ring (~0.4 - 0.6 ppm) will also show a correlation to the quaternary carbon.
-
The methylene protons of the cyclopropyl ring will also show a correlation to the hydroxymethyl carbon (~65 - 70 ppm).
These correlations definitively link the hydroxymethyl group to the cyclopropyl ring at the quaternary carbon.
Experimental Protocols
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. For initial analysis, CDCl₃ is recommended. For enhanced solubility, methanol-d₄ (CD₃OD) or DMSO-d₆ can be used.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
1D NMR Acquisition Protocol
-
Instrument Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR:
-
Acquire a standard ¹H spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 100 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 128-1024) due to the lower natural abundance and sensitivity of ¹³C.
-
2D NMR Acquisition Protocol
-
General Parameters: Use standard gradient-selected pulse programs for COSY, HSQC, and HMBC experiments.
-
COSY:
-
Acquire a 2D dataset with a spectral width of -1 to 10 ppm in both dimensions.
-
Collect 256-512 increments in the indirect dimension (t₁).
-
Use 4-8 scans per increment.
-
-
HSQC:
-
Set the ¹H spectral width from -1 to 10 ppm and the ¹³C spectral width from 0 to 100 ppm.
-
Optimize the experiment for a one-bond ¹J(CH) coupling constant of ~145 Hz.
-
Collect 256-512 increments in t₁.
-
Use 8-16 scans per increment.
-
-
HMBC:
-
Use the same spectral widths as for the HSQC experiment.
-
Optimize the experiment for a long-range coupling constant of 8-10 Hz.
-
Collect 256-512 increments in t₁.
-
Use 16-64 scans per increment to achieve adequate signal-to-noise for the weaker long-range correlations.
-
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and reliable methodology for the complete structural characterization of this compound. By carefully selecting the appropriate experiments and understanding the underlying principles of chemical shifts and coupling constants, researchers can confidently verify the structure of this important synthetic building block. The protocols and insights provided in this guide serve as a practical resource for obtaining high-quality NMR data and ensuring the scientific integrity of research in drug discovery and development.
References
-
Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of... Retrieved from [Link]
-
ResearchGate. (n.d.). 13C detected NMR noise spectrum of 13C labelled methanol (99% 13C,... Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14146220, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14146222, this compound hydrochloride. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]
-
NP-MRD. (n.d.). 1 H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. PMC. Retrieved from [Link]
-
NMR-Bio. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
-
ResearchGate. (n.d.). HSQC spectrum of the product in methanol. Retrieved from [Link]
-
American Chemical Society. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51. Retrieved from [Link]
-
PubMed. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137701, 1-Methylcyclopropanemethanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 535, 1-Aminocyclopropane-1-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]
Sources
- 1. 1-Methylcyclopropanemethanol(2746-14-7) 13C NMR spectrum [chemicalbook.com]
- 2. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-Cyclopropylethanol | C5H10O | CID 79104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the N-Alkylation of (1-Aminocyclopropyl)methanol via Reductive Amination
Abstract
N-substituted (1-aminocyclopropyl)methanol scaffolds are of significant interest in medicinal chemistry and drug development due to their unique conformational constraints and ability to serve as versatile building blocks. This application note provides a detailed, field-proven protocol for the mono-N-alkylation of this compound using the reductive amination method. We will delve into the mechanistic rationale, step-by-step experimental procedures, purification, and characterization of the final product. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and high-yielding method to synthesize these valuable compounds.
Introduction and Scientific Rationale
The cyclopropyl group is a prized motif in drug design, often introduced to modulate potency, selectivity, metabolic stability, and pharmacokinetic properties. This compound, in particular, offers a primary amine and a primary alcohol, providing two handles for chemical modification. The N-alkylation of this primary amine is a critical transformation for creating diverse libraries of compounds for biological screening.
Direct alkylation of primary amines with alkyl halides is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as potential quaternary ammonium salt formation.[1] Reductive amination, however, offers a superior and more controlled one-pot approach.[1][2][3] This method involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[1][3][4]
For this protocol, we have selected sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) as the reducing agent. STAB is a mild and highly selective reagent that efficiently reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting aldehyde or ketone.[2][5][6][7] This selectivity is crucial for achieving high yields and minimizing side products, such as the reduction of the carbonyl starting material to an alcohol.[1][5] The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE) and often benefits from a catalytic amount of acetic acid to facilitate imine formation.[2][6][8]
Reaction Overview
The overall transformation is a one-pot, two-step process:
-
Imine Formation: this compound reacts with a selected aldehyde (R-CHO) in the presence of a catalytic amount of acid to form a transient iminium ion.
-
Reduction: Sodium triacetoxyborohydride selectively reduces the iminium ion to yield the final N-alkylated secondary amine product.
// Reactants
Amine [label=<
This compound>];
Aldehyde [label=<
Aldehyde>];
// Intermediates
Iminium [label=<
Iminium Ion Intermediate>];
// Product
Product [label=<
N-Alkylated Product>];
// Reagents H_plus [label="AcOH (cat.)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; STAB [label="NaBH(OAc)₃", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections {rank=same; Amine; Aldehyde;} Amine -> Iminium; Aldehyde -> Iminium; H_plus -> Iminium [style=dashed, arrowhead=none]; Iminium -> Product; STAB -> Product [style=dashed, arrowhead=none]; } }
Caption: General mechanism for reductive amination.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| This compound | C₄H₉NO | 87.12 | ≥97% | e.g., Sigma-Aldrich | Starting material. |
| Aldehyde (e.g., Benzaldehyde) | C₇H₆O | 106.12 | ≥99% | e.g., Sigma-Aldrich | Alkylating partner. |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | ≥95% | e.g., Sigma-Aldrich | Reducing agent. Moisture sensitive. |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | Anhydrous | e.g., Sigma-Aldrich | Preferred reaction solvent.[6] |
| Acetic Acid (AcOH) | CH₃COOH | 60.05 | Glacial | e.g., Sigma-Aldrich | Catalyst.[6][8] |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | Aqueous solution | For quenching the reaction. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | e.g., Fisher Scientific | For extraction. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | e.g., Sigma-Aldrich | Drying agent. |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | e.g., SiliCycle | For column chromatography. |
Equipment
-
Round-bottom flasks (appropriate sizes)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical balance
-
NMR spectrometer, LC-MS instrument for characterization
Detailed Experimental Protocol
This protocol describes the N-benzylation of this compound as a representative example. The procedure can be adapted for various aliphatic and aromatic aldehydes.
Caption: Step-by-step experimental workflow.
Step 1: Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 11.5 mmol, 1.0 equiv).
-
Dissolve the amine in anhydrous 1,2-dichloroethane (DCE, 40 mL) under a nitrogen atmosphere.
-
Add benzaldehyde (1.17 mL, 11.5 mmol, 1.0 equiv) to the solution via syringe.
-
Scientist's Note: Using a slight excess of the amine (e.g., 1.1 equivalents) can sometimes be beneficial to ensure the complete consumption of the more valuable or complex aldehyde. However, starting with a 1:1 stoichiometry is a robust baseline. Anhydrous conditions are important as water can hydrolyze the imine intermediate and react with the borohydride reagent.[7]
Step 2: Imine Formation
-
Add glacial acetic acid (0.07 mL, 1.2 mmol, 0.1 equiv) to the reaction mixture.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Scientist's Note: Acetic acid acts as a catalyst by protonating the carbonyl group of the aldehyde, making it more electrophilic and accelerating the initial nucleophilic attack by the amine.[8] It also facilitates the dehydration step to form the imine.
Step 3: Reduction
-
To the stirred solution, add sodium triacetoxyborohydride (STAB) (3.66 g, 17.3 mmol, 1.5 equiv) portion-wise over 10 minutes.
-
Expert Commentary: STAB is added portion-wise to control any potential exotherm and off-gassing. It is a moisture-sensitive solid and should be handled quickly. A 1.5 equivalent charge is typical to ensure the reaction goes to completion.
Step 4: Reaction Monitoring
-
Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in DCM as the eluent).
-
The reaction is typically complete within 2-16 hours. A complete reaction is indicated by the disappearance of the limiting starting material (usually the aldehyde).
-
Scientist's Note: The imine intermediate may or may not be visible by TLC, depending on its stability and concentration.[4] The key is to monitor for the disappearance of the starting materials and the appearance of a new, typically more polar, product spot.
Step 5: Work-up
-
Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 30 mL).
-
Combine all organic layers.
-
Expert Commentary: The NaHCO₃ quench neutralizes the acetic acid and hydrolyzes any remaining STAB. The basic conditions ensure the product amine is in its free base form, maximizing its solubility in the organic solvent.
Step 6: Isolation and Purification
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude residue by silica gel column chromatography. A gradient elution system, for instance, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0-10% MeOH in EtOAc), is often effective.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the purified N-benzylated this compound.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure, including the presence of the newly introduced alkyl group and the integrity of the cyclopropyl and methanol moieties.
-
Mass Spectrometry (LC-MS or GC-MS): To confirm the molecular weight of the product.
-
Purity Analysis (HPLC or qNMR): To determine the final purity of the compound.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive STAB (hydrolyzed). | Use fresh, high-purity STAB. Handle quickly to minimize exposure to air. |
| Insufficient imine formation. | Add a larger catalytic amount of AcOH (up to 1 equiv). Allow longer stirring time before adding STAB. | |
| Sterically hindered aldehyde/ketone. | Increase reaction temperature (e.g., to 40-50 °C). Increase reaction time. | |
| Formation of Side Products | Di-alkylation (if a secondary amine is the product of the first alkylation). | This protocol is for mono-alkylation of a primary amine and di-alkylation is not possible. For secondary amines, use a larger excess of the amine starting material. |
| Reduction of aldehyde. | STAB is highly selective, but this can occur if the imine formation is very slow. Ensure the catalytic acid is present. | |
| Difficult Purification | Product co-elutes with impurities. | Adjust the polarity of the chromatography eluent. Consider a different stationary phase (e.g., alumina) or purification technique (e.g., crystallization, preparative HPLC). |
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are suspected carcinogens. Handle with extreme care.
-
Sodium triacetoxyborohydride reacts with water to release flammable hydrogen gas. Quench reactions carefully and avoid contact with moisture.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- Brainly. (2024). What is the role of acetic acid in the reductive amination experiment?
- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
- Medley, J. W. (n.d.). Myers Chem 115: Reductive Amination.
- ResearchGate. (n.d.). N-Alkylation of amines with alcohols a.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
-
Wikipedia. (n.d.). Reductive amination. [Online] Available at: [Link]
- Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.
-
Barrett, A. G. M., et al. (2004). Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. Organic & Biomolecular Chemistry, 2(20), 2959-2970. [Online] Available at: [Link]
- Beilstein Journals. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2.
-
Journal of Chemical Education. (2012). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. 89(1), 107-109. [Online] Available at: [Link]
- National Institutes of Health. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2.
- National Institutes of Health. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. brainly.com [brainly.com]
Strategic Manipulation of (1-Aminocyclopropyl)methanol: Orthogonal Protection Protocols
Executive Summary & Strategic Rationale
(1-Aminocyclopropyl)methanol (ACPM) represents a unique structural motif in medicinal chemistry. As a conformationally constrained amino alcohol, it serves as a critical bioisostere for serine or threonine in peptidomimetics and a scaffold for fragment-based drug discovery (FBDD).
However, the chemical manipulation of ACPM presents two distinct challenges:
-
Gem-Disubstitution Sterics: The amine and hydroxymethyl groups share a single carbon (C1). This creates significant steric crowding, often necessitating more aggressive reaction conditions than standard primary amines or alcohols.
-
Ring Strain: While the cyclopropane ring is surprisingly robust, it possesses significant Walsh orbital character (high p-character bonds). Exposure to strong Lewis acids or highly electrophilic conditions during deprotection can trigger ring-opening or rearrangement.
This guide details a Boc-Silyl Orthogonal Strategy , the most robust pathway for functionalizing ACPM. This approach prioritizes the stability of the cyclopropane ring while allowing selective manipulation of the N- and O- termini.
Strategic Decision Matrix
Before initiating synthesis, select the protection route based on your downstream application. The diagram below illustrates the decision logic based on deprotection conditions.
Figure 1: Decision matrix for orthogonal protection strategies. Note the critical risk associated with acidic deprotection of N-Boc groups in strained systems.
Protocol A: N-Protection (The Anchor)
The amine is the most nucleophilic center and must be protected first to prevent N-alkylation or polymerization. We utilize the tert-butyloxycarbonyl (Boc) group due to its stability against nucleophilic attack and catalytic hydrogenation.
Mechanism & Causality
We utilize a biphasic system (Dioxane/Water/NaOH) rather than the anhydrous DCM/TEA method.
-
Why? The aqueous base ensures the amine remains unprotonated and highly nucleophilic despite the steric bulk of the cyclopropane ring.
-
Safety: This method avoids the generation of chlorinated waste and is scalable.
Materials
-
This compound (HCl salt or free base)
-
Di-tert-butyl dicarbonate (
) -
1N NaOH
-
1,4-Dioxane
-
Ethyl Acetate (EtOAc) for extraction
Step-by-Step Procedure
-
Solubilization: In a round-bottom flask, dissolve 10.0 mmol of this compound in 20 mL of 1,4-dioxane and 10 mL of water.
-
Basification: Cool the solution to 0°C. Add 12 mL of 1N NaOH (1.2 equiv) dropwise.
-
QC Check: Verify pH is >10 using pH paper.
-
-
Reagent Addition: Add
(11.0 mmol, 1.1 equiv) in one portion. -
Reaction: Remove ice bath and stir at Room Temperature (RT) for 12 hours.
-
Note: Due to steric hindrance at C1, this reaction is slower than with linear amines. Do not rush.
-
-
Workup:
-
Concentrate in vacuo to remove dioxane (essential to prevent emulsion).
-
Acidify the remaining aqueous layer carefully to pH 3-4 using 5% citric acid (Avoid HCl to protect the ring).
-
Extract with EtOAc (3 x 30 mL).
-
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.
Expected Yield: >90%
Validation:
Protocol B: O-Protection (The Shield)
With the amine anchored, we protect the primary alcohol. The tert-butyldimethylsilyl (TBS) ether is selected for its orthogonality to the Boc group.
Mechanism & Causality
Standard silylation (TBSCl/Imidazole) can be sluggish due to the adjacent quaternary center. We employ DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst to accelerate the silylation via a reactive N-acylpyridinium intermediate.
Materials
-
N-Boc-(1-aminocyclopropyl)methanol (Intermediate from Protocol A)
-
TBS-Cl (tert-Butyldimethylsilyl chloride)
-
Imidazole (Base/Acid Scavenger)
-
DMAP (Catalyst)
-
Anhydrous DMF (Solvent)
Step-by-Step Procedure
-
Setup: Flame-dry a flask and purge with Argon. Dissolve 5.0 mmol of N-Boc intermediate in 15 mL anhydrous DMF.
-
Reagent Prep: Add Imidazole (10.0 mmol, 2.0 equiv) and DMAP (0.5 mmol, 10 mol%). Stir until dissolved.
-
Addition: Cool to 0°C. Add TBS-Cl (6.0 mmol, 1.2 equiv) portion-wise.
-
Reaction: Allow to warm to RT and stir for 18 hours.
-
Self-Validating Step: TLC (10% EtOAc/Hexane). The product will have an R_f ~0.6-0.8. Stain with Ninhydrin (inactive) and PMA (active).
-
-
Quench: Pour reaction mixture into 50 mL ice water.
-
Extraction: Extract with Diethyl Ether (
) (3 x 30 mL).-
Why Ether? DMF partitions better into water when using ether compared to EtOAc, resulting in a cleaner organic layer.
-
-
Purification: Flash column chromatography (Silica, 5% -> 10% EtOAc in Hexanes).
Expected Yield: 85-92%
Experimental Workflow & Quality Control
The following diagram outlines the operational flow, highlighting critical "Stop/Go" decision points based on analytical data.
Figure 2: Operational workflow for the synthesis of N-Boc-O-TBS-(1-aminocyclopropyl)methanol.
Stability & Orthogonality Data
The table below summarizes the stability of the fully protected scaffold against common reagents used in subsequent transformations.
| Reagent Condition | N-Boc Stability | O-TBS Stability | Cyclopropane Ring Stability | Result |
| 50% TFA / DCM | Labile (Deprotects) | Stable | Stable | Free Amine / O-Protected |
| 4M HCl / Dioxane | Labile | Stable | Risk (Ring Opening) | Avoid if possible |
| TBAF / THF | Stable | Labile (Deprotects) | Stable | N-Protected / Free Alcohol |
| LiOH / MeOH | Stable | Stable | Stable | No Reaction |
| H2 / Pd/C | Stable | Stable | Stable | No Reaction |
Critical Warning: Acid Deprotection
While TFA/DCM is generally safe, the use of mineral acids (HCl, HBr) in protic solvents can lead to the opening of the cyclopropane ring via a homo-Michael type addition or simple electrophilic attack, especially if the alcohol is deprotected and can act as a leaving group (via protonation). Always prefer TFA for N-Boc removal on this scaffold.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide for general deprotection conditions).
-
Bräse, S., et al. (2005). "Cyclopropyl Building Blocks for Organic Synthesis." Chemical Reviews, 105(11). (Detailed review on the stability and reactivity of cyclopropane derivatives).
-
Lymperopoulou, E., et al. (2019). "Synthesis of cyclopropane-based peptidomimetics." Organic & Biomolecular Chemistry. (Specific applications of 1-aminocyclopropane derivatives).
Troubleshooting & Optimization
Improving yield in (1-Aminocyclopropyl)methanol synthesis
Initiating Synthesis Research
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Technical Support Center: Synthesis of (1-Aminocyclopropyl)methanol
Welcome to the technical support resource for the synthesis of (1-Aminocyclopropyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this valuable synthetic building block. Here, we address common challenges and side reactions encountered during its multi-step synthesis, providing in-depth troubleshooting advice and preventative strategies grounded in mechanistic principles.
Introduction
This compound is a crucial structural motif in medicinal chemistry, valued for its conformational rigidity and ability to serve as a versatile pharmacophore. Its synthesis, however, is not without challenges. This guide will focus on a common synthetic route, highlighting potential pitfalls and offering solutions to ensure high yield and purity.
Frequently Asked Questions (FAQs)
Q1: My Kulinkovich-de Meijere cyclopropanation reaction is low-yielding. What are the common causes?
A1: Low yields in the Kulinkovich-de Meijere reaction, which forms the core cyclopropyl ring, can often be attributed to several factors:
-
Reagent Quality: The purity of the Grignard reagent and the titanium(IV) isopropoxide catalyst is paramount. Old or improperly stored Grignard reagents may have a lower titer, and the titanium catalyst is highly sensitive to moisture.
-
Solvent Purity: Anhydrous solvents are critical. Trace amounts of water can quench the Grignard reagent and deactivate the titanium catalyst.
-
Reaction Temperature: Precise temperature control is essential. Deviations from the optimal temperature can lead to the formation of side products.
Q2: I am observing significant amounts of a dimeric byproduct during the reduction of the cyclopropanecarboxylic acid intermediate. What is happening?
A2: The formation of dimeric byproducts during the reduction step, typically using reagents like borane or lithium aluminum hydride, can occur if the reaction is not sufficiently dilute or if the temperature is not adequately controlled. The activated carboxylic acid can react with another molecule of the starting material before being reduced.
Q3: During the final deprotection step (e.g., removal of a Cbz group), I am seeing cleavage of the cyclopropyl ring. How can I prevent this?
A3: Ring-opening of the cyclopropyl group is a known side reaction during deprotection, especially under harsh acidic or reductive conditions. The strained three-membered ring is susceptible to cleavage. To mitigate this, consider using milder deprotection methods. For Cbz group removal, catalytic transfer hydrogenation is often a gentler alternative to standard hydrogenation with H₂ gas.
Troubleshooting Guide: Common Side Reactions and Solutions
This section provides a detailed look at specific side reactions, their mechanisms, and actionable troubleshooting steps.
Kulinkovich-de Meijere Cyclopropanation: Formation of Alkenes and Alcohols
The desired reaction involves the formation of a titanacyclopropane intermediate, which then undergoes reductive elimination to form the cyclopropanol. However, side reactions can dominate if conditions are not optimal.
-
Side Reaction Mechanism: If the titanacyclopropane intermediate is unstable, it can undergo β-hydride elimination to form an alkene. Additionally, premature quenching of the reaction can lead to the formation of simple alcohols from the ester starting material.
-
Troubleshooting & Prevention:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.
-
Reagent Titration: Always titrate the Grignard reagent before use to determine its exact concentration.
-
Slow Addition: Add the Grignard reagent and the ester starting material slowly and at a controlled temperature to prevent localized overheating and side reactions.
-
Table 1: Recommended Conditions for Kulinkovich-de Meijere Cyclopropanation
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous THF or Et₂O | Minimizes quenching of reagents. |
| Temperature | -78 °C to rt | Varies with substrate; precise control is key. |
| Grignard Reagent | 1.5 - 2.5 equivalents | Ensures complete reaction. |
| Titanium Catalyst | 0.1 - 0.2 equivalents | Catalytic amount is sufficient. |
Reduction of 1-(Benzyloxycarbonylamino)cyclopropanecarboxylic Acid: Ester and Dimer Formation
The reduction of the carboxylic acid to the primary alcohol is a critical step. The use of strong reducing agents like LiAlH₄ or BH₃ complexes is common, but side reactions can occur.
-
Side Reaction Mechanism: Incomplete reduction can lead to the isolation of the corresponding ester if an alcohol is used as a quenching agent. Dimer formation can also occur, as previously mentioned in the FAQs.
-
Troubleshooting & Prevention:
-
Choice of Reducing Agent: Borane-THF complex (BH₃·THF) is often a milder and more selective choice than LiAlH₄ for this transformation.
-
Reaction Concentration: Maintain a high dilution to disfavor intermolecular side reactions that lead to dimer formation.
-
Controlled Quenching: Quench the reaction at a low temperature by slowly adding a protic solvent (e.g., methanol or water) to avoid excessive heat generation.
-
Deprotection of Cbz-Protected this compound: Ring Opening
The final deprotection step to reveal the free amine can be deceptively tricky due to the lability of the cyclopropyl ring.
-
Side Reaction Mechanism: Under harsh acidic or certain reductive conditions, the strained cyclopropyl ring can undergo cleavage, leading to a mixture of undesired linear byproducts.
-
Troubleshooting & Prevention:
-
Mild Deprotection Conditions: Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or 1,4-cyclohexadiene with a palladium catalyst is a highly effective and gentle method for Cbz deprotection that often preserves the cyclopropyl ring.
-
Avoid Strong Acids: If acidic deprotection is necessary, use milder acids and carefully monitor the reaction progress to minimize ring opening.
-
Diagram 1: Troubleshooting Workflow for Low Yield in this compound Synthesis
Caption: A flowchart for troubleshooting this compound synthesis.
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation for Cbz Deprotection
This protocol provides a general method for the deprotection of a Cbz-protected this compound, minimizing the risk of ring opening.
-
Dissolve the Substrate: Dissolve the Cbz-protected this compound in a suitable solvent such as methanol or ethanol.
-
Add Catalyst: To the solution, add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Add Hydrogen Donor: Add a hydrogen donor, such as ammonium formate (4-5 equivalents), in portions.
-
Monitor Reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography or recrystallization to obtain the desired this compound.
References
-
Reddy, P. G., & Kumar, S. (2007). An expeditious and selective deprotection of N-Cbz group using catalytic transfer hydrogenation. Tetrahedron Letters, 48(42), 7545-7547. [Link]
-
Nandanan, E., & Kumar, P. (2000). Catalytic transfer hydrogenation: a versatile tool for selective functional group reductions. Journal of Chemical Sciences, 112(1), 1-23. [Link]
Technical Support Center: (1-Aminocyclopropyl)methanol Reaction Optimization
Status: Operational Subject: Troubleshooting & Optimization Guide for (1-Aminocyclopropyl)methanol [ACPM] Ticket ID: ACPM-OPT-2026 Assigned Specialist: Senior Application Scientist[1]
Executive Summary
This compound is a deceptive scaffold.[1] While it appears to be a simple amino alcohol, the cyclopropane ring introduces significant steric strain (~27.5 kcal/mol) and electronic unique properties (Walsh orbitals).[1] This creates three primary failure modes in synthesis:
-
Steric Occlusion: The quaternary carbon (
) mimics the steric bulk of a tert-butyl group, making amide coupling notoriously difficult. -
Chemoselectivity: Competitive reactivity between the primary amine and primary alcohol.
-
Ring Fragility: Susceptibility to acid-catalyzed ring opening or rearrangement.[1]
This guide provides validated protocols to navigate these bottlenecks.
Module 1: Chemoselective Protection (The Setup)
User Issue: "I am getting a mixture of N-Boc, O-Boc, and N,O-diBoc products when trying to protect the amine."
Root Cause Analysis
The primary amine is more nucleophilic than the hydroxyl group, but in the presence of excess base or acylation reagent (
Optimization Protocol: Controlled pH N-Bocylation
Do not use strong bases (NaOH/KOH) or DMAP, as these promote O-acylation.[1]
-
Solvent System: THF:Water (1:1).[1]
-
Base:
(2.5 equiv).[1] This buffers the pH ~8-9, sufficient to deprotonate the ammonium salt but not the alcohol ( ). -
Reagent:
(1.1 equiv).[1] -
Temperature:
.
Troubleshooting Decision Tree:
Figure 1: Decision logic for correcting protection selectivity errors.
Module 2: Oxidation & Chain Extension (The Build)
User Issue: "My aldehyde yield is low, or I see decomposition products during oxidation."
Technical Insight
The resulting aldehyde attached to a cyclopropane ring is sensitive.
-
Over-oxidation: Formation of the carboxylic acid is rapid with aqueous oxidants.
-
Epimerization: While C1 is achiral, if you have chiral centers nearby in a peptide chain, the aldehyde is prone to racemization.[1]
-
Ring Opening: Strong Lewis acids or acidic conditions (Jones Reagent) can trigger homoallylic rearrangement.[1]
Comparative Oxidation Guide
| Method | Suitability | Risk Factor | Recommendation |
| Jones Reagent | ⛔ High Risk | Acidic media triggers ring opening.[1] | AVOID |
| Swern | ⚠️ Moderate | Cold temps (-78°C) are good, but | Use only if anhydrous conditions are strict.[1] |
| Dess-Martin (DMP) | ✅ Best Practice | Neutral pH, room temp, no heavy metals.[1] | HIGHLY RECOMMENDED |
| IBX | ✅ Excellent | Precursor to DMP.[1] Safe, but requires DMSO.[1] | Good alternative to DMP.[1] |
| TEMPO/NaOCl | ⚠️ Moderate | Aqueous conditions risk over-oxidation to acid.[1] | Use only for carboxylic acid synthesis.[1] |
Recommended Protocol: Dess-Martin Periodinane (DMP)[1]
-
Dissolve N-Boc-ACPM (1.0 equiv) in wet DCM (DMP requires trace water to accelerate the mechanism, or use water-saturated DCM).[1]
-
Add DMP (1.2 equiv) at
.[1] -
Warm to RT and stir for 1-2 hours.
-
Critical Workup: Quench with 1:1 sat.
/ sat.[1] . Stir vigorously until the organic layer is clear (removes iodine byproducts).
Module 3: Peptide Coupling (The Application)
User Issue: "Coupling to the amine of this compound fails or stalls."
Mechanism of Failure: The "Gem-Dimethyl" Effect
The cyclopropane ring exerts steric pressure similar to
High-Efficiency Coupling Workflow
You must use "Third Generation" coupling reagents or pre-activated species.[1]
Hierarchy of Coupling Reagents for ACPM:
-
Tier 1 (Standard): HATU / HOAt / DIPEA (Gold Standard for sterically hindered amines).[1]
-
Tier 2 (Difficult): PyBOP / DIPEA (If HATU fails).[1]
-
Tier 3 (The "Nuclear" Option): Acid Fluorides (via TFFH or Cyanuric Fluoride).[1] Acid fluorides are smaller electrophiles than OBt/OAt esters and penetrate the steric shield better.
Steric Hindrance Visualization:
Figure 2: Reagent selection strategy based on steric hindrance intensity.
Module 4: Stability & Storage (The Maintenance)
User Issue: "The compound degrades upon storage or during acidic deprotection."
Ring Strain & Acid Sensitivity
The cyclopropane ring has significant "pi-character" (Walsh orbitals). Under strong acidic conditions, it can act like an alkene, undergoing electrophilic addition which leads to ring opening.[1]
FAQs for Stability:
-
Q: Can I use TFA to remove the Boc group?
-
Q: How do I store the aldehyde intermediate?
-
Q: Is the alcohol stable?
-
A: Yes, the N-Boc alcohol is stable at RT.
-
References
-
Kulinkovich Reaction (Synthesis Origin): Kulinkovich, O. G., et al. "Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols."[1] Synthesis, 1991.[1] [1]
-
Peptide Coupling (Steric Hindrance): El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup."[1] Chemical Reviews, 2011.[1]
-
Oxidation Protocols (DMP Utility): Dess, D. B., & Martin, J. C. "A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary and secondary alcohols."[1] Journal of the American Chemical Society, 1991. [1]
-
Selective Deprotection: Awuah, E., et al. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride."[1][2] RSC Advances, 2020.[1]
-
Ring Stability (ACC Deaminase): Minami, R., et al. "Reaction intermediate structures of 1-aminocyclopropane-1-carboxylate deaminase."[1] Journal of Biological Chemistry, 2003.[1]
Sources
Stability issues of (1-Aminocyclopropyl)methanol under acidic conditions
Welcome to the technical support center for (1-Aminocyclopropyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate and mitigate potential challenges in your experiments, ensuring the integrity of your results.
Introduction: The Challenge of the Cyclopropyl Group in Acidic Media
This compound is a valuable building block in medicinal chemistry and drug discovery. However, the inherent ring strain of the cyclopropyl group, combined with the presence of an amino and a hydroxyl functional group, presents unique stability challenges, especially in acidic environments. Understanding the potential degradation pathways is crucial for its effective use. This guide provides practical solutions and the underlying chemical principles to help you navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I'm observing unexpected byproducts in my reaction mixture when using this compound under acidic conditions. What could be happening?
Answer: The most probable cause is an acid-catalyzed rearrangement or ring-opening of the cyclopropyl moiety. The high ring strain of the three-membered ring makes it susceptible to cleavage under acidic conditions, which is often initiated by the protonation of the hydroxyl or amino group.
Underlying Mechanism: The reaction likely proceeds through the formation of a carbocation intermediate. Protonation of the hydroxyl group followed by the loss of water, or protonation of the amino group, can lead to a partial positive charge on the adjacent carbon. This charge can be stabilized by the cleavage of a C-C bond within the cyclopropane ring, alleviating the ring strain. This can lead to a variety of rearranged and ring-opened products. For a general illustration of acid-catalyzed rearrangements, see the Pinacol rearrangement.[1]
Troubleshooting Steps:
-
Re-evaluate Acid Choice and Concentration:
-
Strong vs. Weak Acids: If possible, switch from a strong acid (e.g., HCl, H₂SO₄) to a weaker organic acid (e.g., acetic acid, formic acid). The lower proton concentration may be sufficient for your desired reaction without promoting significant degradation.
-
Concentration: Use the lowest possible concentration of the acid that still allows for an acceptable reaction rate.
-
-
Temperature Control:
-
Perform the reaction at a lower temperature. The activation energy for the degradation pathway may be higher than that of your desired reaction. Running the experiment at 0 °C or even sub-zero temperatures can significantly suppress byproduct formation.
-
-
Protecting Groups:
-
If the degradation is initiated by the amino or hydroxyl group, consider using a suitable protecting group. For the amine, a Boc or Cbz group can be employed. For the alcohol, a silyl ether (e.g., TBDMS) or a benzyl ether could be effective. The choice of protecting group will depend on its stability under your reaction conditions and the ease of its subsequent removal.
-
-
Order of Addition:
-
Add the this compound to the reaction mixture last, after the acid has been diluted and the temperature has been stabilized. This minimizes the exposure of the compound to high local concentrations of acid.
-
Diagram: Potential Acid-Catalyzed Degradation Pathway
Caption: Acid-catalyzed degradation of this compound.
FAQ 2: My reaction requires an aqueous acidic workup. How can I minimize the degradation of my product which contains the this compound moiety?
Answer: Aqueous acidic workups can indeed be problematic. The key is to minimize the contact time with the acidic aqueous phase and to control the temperature.
Protocol for a Stability-Conscious Acidic Workup:
-
Pre-cool all solutions: Before starting the workup, cool both your reaction mixture and the acidic wash solution to 0-5 °C in an ice bath.
-
Use a weaker acid: Instead of 1M HCl, consider using a saturated solution of ammonium chloride (NH₄Cl), which is mildly acidic, or a dilute solution of a weaker acid like citric acid.
-
Rapid Extraction:
-
Add the cold acidic solution to your reaction mixture in a separatory funnel.
-
Shake gently but quickly (e.g., for 30 seconds). Prolonged vigorous shaking increases the interfacial surface area and contact time.
-
Allow the layers to separate promptly and drain the aqueous layer immediately.
-
-
Neutralization: Immediately wash the organic layer with a cold, saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.
FAQ 3: What are the recommended storage conditions for this compound and its salts?
Answer: Proper storage is critical to ensure the long-term stability and purity of this compound.
| Parameter | Recommendation | Rationale |
| Form | Hydrochloride salt is often preferred for long-term storage. | The protonated amine is less nucleophilic and potentially more stable. |
| Temperature | Store at 2-8 °C. | Low temperatures slow down potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes oxidation and reaction with atmospheric moisture. |
| Container | Use a tightly sealed, amber glass vial. | Protects from light and prevents moisture ingress. |
| Location | Store in a dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[2][3] | Ensures safety and prevents accidental reactions. |
Experimental Workflow: Assessing Stability in Your Reaction Conditions
To proactively address stability concerns, it is advisable to run a small-scale stability test before committing to a large-scale reaction.
Caption: Workflow for evaluating the stability of this compound.
Concluding Remarks
While this compound is a versatile reagent, its use requires careful consideration of its stability, particularly in acidic media. By understanding the potential for acid-catalyzed degradation and implementing the strategies outlined in this guide—such as careful selection of reagents, temperature control, and appropriate workup procedures—researchers can successfully employ this valuable building block in their synthetic endeavors. Proactive stability testing is a highly recommended practice to ensure the robustness and reproducibility of your chemical transformations.
References
-
Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1602. [Link]
-
Ali, B., et al. (2021). Molecular Mechanisms of the 1-Aminocyclopropane-1-Carboxylic Acid (ACC) Deaminase Producing Trichoderma asperellum MAP1 in Enhancing Wheat Tolerance to Waterlogging Stress. International Journal of Molecular Sciences, 22(16), 8453. [Link]
-
Guchhait, S. K., et al. (2023). Acid-catalysed rearrangement of acyl groups: synthesis of β-d-gluco aminocyclopentitols and carbanucleoside derivatives. RSC Advances, 13(45), 31631-31641. [Link]
-
VelocityEHS. (2014, July 22). Methanol MSDS Safety Tips from Experts. Retrieved January 29, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). 1-aminocyclopropane-1-carboxylic acid – Knowledge and References. Retrieved January 29, 2026, from [Link]
-
Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021, September 13). Chemistry Stack Exchange. Retrieved January 29, 2026, from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Rearrangement. Retrieved January 29, 2026, from [Link]
-
De, S., & Miller, M. J. (2016). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry, 12, 2618–2624. [Link]
-
Charng, Y. Y., et al. (2001). The catalytic mechanism of 1-aminocyclopropane-1-carboxylic acid oxidase. Archives of Biochemistry and Biophysics, 385(1), 93-100. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 29, 2026, from [Link]
-
Wang, C., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 229–246. [Link]
-
Chemistry LibreTexts. (2023, August 1). 3.3: Rearrangements. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (n.d.). Kinetics of Esterification of Propionic Acid with Methanol over a Fibrous Polymer-Supported Sulphonic Acid Catalyst. Retrieved January 29, 2026, from [Link]
- Google Patents. (n.d.). DE19543087A1 - Process for the preparation of cyclopropylmethanol.
-
Organic Chemistry Retrosynthesis. (2023, February 18). They think it's all Overman... It is now! [Video]. YouTube. [Link]
-
Methanex Corporation. (2020, March 31). Methanol Safety Data Sheet. Retrieved January 29, 2026, from [Link]
-
Purosolv. (n.d.). Proper Storage of Pharma-Grade Methanol: Best Practices. Retrieved January 29, 2026, from [Link]
-
JACS Au. (2022, March 5). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. Retrieved January 29, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2021, October 15). α-Ketol and α-iminol rearrangements in synthetic organic and biosynthetic reactions. Retrieved January 29, 2026, from [Link]
Sources
Technical Support Center: Stereocontrol in (1-Aminocyclopropyl)methanol Scaffolds
Executive Summary & Structural Analysis
The Core Challenge:
(1-Aminocyclopropyl)methanol (1-ACM) is an achiral, pro-chiral molecule possessing a plane of symmetry (
-
Desymmetrization: Breaking the symmetry of the cyclopropane methylene carbons (
and ) to create enantiomerically enriched polysubstituted cyclopropanes. -
Resolution: Separating enantiomers after non-selective functionalization.
-
Preservation: Performing reactions on the amine/alcohol handles without triggering ring-opening (a thermodynamic sink due to ~27 kcal/mol strain energy).
This guide prioritizes Ligand-Accelerated C-H Activation as the modern standard for introducing stereochemistry, followed by classical resolution and stability protocols.
Module A: Enantioselective Desymmetrization via C-H Activation
User Issue: "I am trying to arylate the cyclopropane ring, but I am getting a racemic mixture or low yields."
Technical Diagnosis:
Direct functionalization of the cyclopropane ring requires breaking a chemically inert
The Solution: MPAA-Ligand Controlled C-H Activation To achieve high enantiomeric excess (ee), you must use Mono-N-Protected Amino Acid (MPAA) ligands. These ligands coordinate with Palladium to form a chiral environment that accelerates cleavage of one specific C-H bond over the other via a Concerted Metalation-Deprotonation (CMD) mechanism.
Standard Operating Protocol (SOP-01): Pd(II)-Catalyzed Arylation
Prerequisite: The amine on your 1-ACM scaffold must be protected with a strong Directing Group (DG), typically a picolinamide (PA) or triflyl group, to guide the Pd catalyst.
| Reagent | Equivalents | Role |
| Substrate (Protected 1-ACM) | 1.0 | Starting Material |
| Aryl Iodide (Ar-I) | 1.5 - 2.0 | Coupling Partner |
| Pd(OAc)₂ | 0.05 - 0.10 | Catalyst Precursor |
| Ligand: Boc-Val-OH | 0.10 - 0.20 | Chiral Controller (Critical) |
| Ag₂CO₃ | 1.0 | Oxidant/Halide Scavenger |
| K₂HPO₄ | 1.0 | Base |
| t-Amyl Alcohol | Solvent | 0.2 M Concentration |
Step-by-Step Workflow:
-
Ligand Complexation: Premix Pd(OAc)₂ and Boc-Val-OH (or Boc-Leu-OH) in the solvent for 15 minutes at room temperature. This generates the active chiral catalyst species.[1]
-
Addition: Add the protected 1-ACM substrate, Ag₂CO₃, and base.
-
Activation: Heat to 80–100°C. Note: Do not exceed 110°C as ring opening becomes competitive.
-
Workup: Filter through Celite to remove silver salts before HPLC analysis.
Mechanism Visualization: The Stereodetermining Step
Caption: The MPAA ligand (e.g., Boc-Val-OH) creates a chiral pocket. The energy barrier for the C-H cleavage leading to the (R)-product is significantly lower than for the (S)-product due to steric interactions between the ligand side chain and the substrate.
Module B: Troubleshooting Ring Stability (The "Strain" Problem)
User Issue: "My product decomposes or I see linear byproducts during acidic workup."
Technical Diagnosis: The 1-aminocyclopropyl moiety is a "donor-acceptor" cyclopropane in disguise. The amine (donor) stabilizes a carbocation if the ring opens, while the strain energy drives the opening. Strong Brønsted acids or unbuffered Lewis acids trigger solvolysis.
Stability & Compatibility Matrix
| Reagent Class | Compatibility | Recommendation |
| HCl / H₂SO₄ | 🔴 High Risk | Avoid. Causes ring opening to homoallylic alcohols. |
| TFA (Trifluoroacetic acid) | 🟡 Caution | Use only at 0°C for short durations (e.g., Boc removal). |
| Lewis Acids (BF₃·OEt₂, AlCl₃) | 🔴 High Risk | Will trigger rearrangement. Use mild alternatives (e.g., Zn(OTf)₂). |
| Bases (NaH, K₂CO₃) | 🟢 Safe | Cyclopropanes are generally base-stable. |
| Oxidants (Jones, PCC) | 🟢 Safe | The ring survives oxidation of the alcohol to the aldehyde/acid. |
Corrective Action for Deprotection: If you need to remove an N-Boc group, do not use 4M HCl/Dioxane. Instead, use TMSOTf / 2,6-lutidine , which cleaves the carbamate under non-acidic conditions, preserving the cyclopropane ring.
Module C: Enzymatic Resolution (The "Classical" Approach)
User Issue: "I cannot use metal catalysis. How do I separate the enantiomers of my functionalized alcohol?"
Technical Diagnosis: If you have already functionalized the ring (creating a racemate), chemical resolution is difficult due to the quaternary center's steric bulk. Enzymatic kinetic resolution is superior here.
Protocol: Lipase-Catalyzed Acetylation Lipases distinguish between the enantiomers of primary alcohols on the cyclopropane ring based on the spatial arrangement of the ring substituents.
Workflow:
-
Enzyme: Pseudomonas cepacia Lipase (Lipase PS "Amano" IM) or Candida antarctica Lipase B (CAL-B).
-
Solvent: MTBE or Diisopropyl ether (anhydrous).
-
Acyl Donor: Vinyl acetate (irreversible donor).
-
Process:
-
Suspend racemic 1-ACM derivative and Lipase in solvent.
-
Add Vinyl acetate (0.6 eq).
-
Shake at 30°C.
-
Monitor conversion by GC/HPLC. Stop at exactly 50% conversion.
-
Result: The unreacted alcohol will be one enantiomer (typically >98% ee), and the acetate ester will be the other.
-
Frequently Asked Questions (FAQ)
Q1: Can I oxidize the alcohol to the acid (ACC) first to improve stereoselectivity? A: Yes. The carboxylic acid moiety often directs C-H activation better than the alcohol. Using the Yu protocol (Pd(OAc)₂ + MPAA ligand), you can arylate 1-aminocyclopropane-1-carboxylic acid (ACC) with high enantioselectivity. You can then reduce the acid back to the alcohol if needed. This is often the most robust route.
Q2: Why is the "Picolinamide" group mentioned so often? A: The picolinamide (PA) group is a bidentate directing group. It chelates the Palladium atom using both the amide nitrogen and the pyridine nitrogen. This forms a rigid 5-membered metallacycle that positions the Palladium atom perfectly to reach the cyclopropyl C-H bonds. Without this rigidity, the catalyst "flops" around and reactivity/selectivity drops.
Q3: Is the starting material this compound stable on the shelf? A: As a free amine/alcohol, it is moderately stable but hygroscopic and prone to absorbing CO₂. It is best stored as its HCl salt or as an N-Boc protected intermediate at -20°C.
References
-
Enantioselective C-H Activation of Cyclopropanes
-
Wang, H., Li, G., Engle, K. M., Yu, J.-Q., & Davies, H. M. L. (2013).[2] Sequential C–H Functionalization Reactions for the Enantioselective Synthesis of Highly Functionalized Cyclopropanes. Journal of the American Chemical Society, 135(17), 6774–6777.
-
-
MPAA Ligand Acceleration Mechanism
- Engle, K. M., Wang, D.-H., & Yu, J.-Q. (2010). Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society, 132(40), 14137–14151.
-
Synthesis and Stability of ACC Derivatives
- Bräse, S., et al. (2004). Cyclopropyl Building Blocks for Organic Synthesis. Chemical Reviews, 104(5), 2453–2516.
-
Enzymatic Desymmetrization Strategies
- García-Urdiales, E., Alfonso, I., & Gotor, V. (2005). Enantioselective Enzymatic Desymmetrization in Organic Synthesis. Chemical Reviews, 105(1), 313–354.
Sources
Validation & Comparative
A Comparative Analysis of the Biological Activities of (1-Aminocyclopropyl)methanol Derivatives: A Guide for Researchers
This guide offers a comprehensive comparison of the biological activities of various (1-Aminocyclopropyl)methanol derivatives, providing researchers, scientists, and drug development professionals with a detailed analysis of their potential applications. We will delve into their synthesis, mechanisms of action, and comparative performance based on available experimental data, with a focus on their roles as enzyme inhibitors and plant growth regulators.
Introduction: The Significance of the Cyclopropyl Ring
The cyclopropyl group is a fascinating and highly strained three-membered ring that imparts unique conformational rigidity and electronic properties to molecules. In the context of medicinal chemistry and agrochemistry, the incorporation of a cyclopropyl moiety can lead to enhanced metabolic stability, improved binding affinity to target proteins, and novel biological activities. This compound, a simple yet versatile building block, serves as a key starting material for a diverse array of derivatives with significant biological potential.
These derivatives often act as mimics of natural substrates for various enzymes, leading to their inhibition. A prominent example is their relationship with 1-aminocyclopropanecarboxylic acid (ACC), the immediate precursor to the plant hormone ethylene. This structural similarity has driven much of the research into the biological effects of this compound derivatives, particularly in the realm of plant science.
Synthesis of this compound Derivatives: A General Overview
The synthesis of this compound derivatives typically starts from this compound itself, which can be prepared through multi-step reaction sequences. A common approach involves the Kulinkovich reaction for the formation of the cyclopropanol ring, followed by subsequent functional group manipulations. Once the core structure is obtained, various derivatives can be synthesized by modifying the amino and hydroxyl groups.
Below is a generalized workflow for the synthesis of these derivatives.
Spectroscopic comparison of (1-Aminocyclopropyl)methanol and its analogs
Spectroscopic Comparison Guide: (1-Aminocyclopropyl)methanol and Analogs
Executive Summary
This compound (ACPM) represents a unique structural motif where a strained cyclopropane ring is geminally substituted with both a primary amine and a hydroxymethyl group. This "quaternary" carbon center creates specific spectroscopic signatures that distinguish it from its biological precursor, 1-Aminocyclopropanecarboxylic acid (ACC) , and its acyclic isostere, 2-Amino-2-methyl-1-propanol .
This guide provides a technical comparison of ACPM against these key analogs, focusing on NMR, IR, and MS modalities to aid in identification, purity assessment, and metabolic tracking.
Structural Context & Analogs Selection
To rigorously characterize ACPM, we compare it against three distinct chemical environments:
-
Oxidation State Variant: ACC (Carboxylic acid vs. Alcohol).
-
Topological Variant: 2-Amino-2-methyl-1-propanol (Acyclic vs. Cyclic).
-
Functional Variant: Cyclopropylamine (Lacks hydroxymethyl group).
Comparative Properties Table
| Property | This compound | 1-Aminocyclopropanecarboxylic Acid (ACC) | 2-Amino-2-methyl-1-propanol |
| Formula | C | C | C |
| MW | 87.12 g/mol | 101.10 g/mol | 89.14 g/mol |
| State | Viscous Liquid / Low-melting Solid | White Crystalline Solid (Zwitterionic) | Viscous Liquid |
| Key Feature | Strained amino-alcohol | Ethylene Precursor (Plant Hormone) | Acyclic Isostere |
| CAS | 107017-72-1 | 22059-21-8 | 124-68-5 |
Spectroscopic Analysis
A. Nuclear Magnetic Resonance (NMR)
The cyclopropane ring imposes a unique magnetic anisotropy, shielding the ring protons significantly compared to acyclic alkyl chains.
H NMR Comparison (Solvent: D-
Cyclopropane Protons (H
):-
ACPM: The ring protons appear as a complex multiplet (AA'BB' system) typically between 0.4 – 0.9 ppm . The electron-donating nature of the amine and hydroxymethyl groups provides moderate shielding.
-
ACC: Due to the electron-withdrawing carboxylate group (in zwitterionic form), ACC ring protons are slightly deshielded relative to ACPM, appearing closer to 1.0 – 1.6 ppm .
-
Acyclic Analog: Lacks these high-field signals entirely. Methyl protons appear at ~1.0 ppm (singlet).
-
-
Hydroxymethyl Protons (-CH
-OH):-
ACPM: Distinct singlet (or broadened peak if exchange occurs) at ~3.4 – 3.6 ppm . This is the diagnostic peak distinguishing ACPM from Cyclopropylamine.
-
ACC: Lacks this signal.
-
-
Quaternary Carbon (C
):-
ACPM: ~35–40 ppm.
-
ACC: ~34 ppm (but coupled with a Carbonyl signal at ~175 ppm).
-
-
Ring Methylenes (CH
):-
ACPM: ~10–15 ppm.
-
Acyclic: Methyl carbons appear at ~25 ppm.[1]
-
B. Infrared Spectroscopy (IR)
The IR spectrum provides immediate functional group validation.
-
O-H / N-H Region (3200–3500 cm
):-
ACPM: Shows a broad, overlapping band for O-H and N-H stretches. The primary amine typically shows a doublet spike on the broad OH shoulder.
-
ACC: Dominated by the broad, jagged "ammonium" band (2500–3300 cm
) and the strong Carbonyl (C=O) stretch at ~1600–1650 cm (zwitterionic carboxylate). ACPM lacks this carbonyl peak.
-
-
C-H Region (3000–3100 cm
):-
Cyclopropyl C-H: Both ACPM and ACC show weak but diagnostic bands above 3000 cm
(typically 3010–3090 cm ), characteristic of the strained C-H bonds. Acyclic analogs only show bands below 3000 cm .
-
C. Mass Spectrometry (MS)
Fragmentation of ACPM is driven by the stability of the hydroxymethyl loss and ring strain release.
-
Molecular Ion (M
): 87 m/z. -
Base Peak: Often m/z 56 or m/z 57 depending on ionization energy, corresponding to ring opening or loss of CH
O. -
Diagnostic Fragment (M - 31): Loss of the hydroxymethyl group (-CH
OH) yields a fragment at m/z 56 (cyclopropyl iminium species). -
ACC Comparison: ACC (MW 101) typically loses the carboxyl group (M-45) or water (M-18).
Visualization: Synthesis & Fragmentation Pathways
The following diagram illustrates the synthetic relationship between ACC and ACPM, and the distinct MS fragmentation pathway for ACPM.
Caption: Synthesis of ACPM from ACC via ester reduction and primary MS fragmentation pathway (Loss of hydroxymethyl).
Experimental Protocol: Sample Preparation for NMR
To ensure reproducible spectral data, the following protocol controls for pH and concentration effects, which critically alter the chemical shifts of the amine and hydroxyl protons.
Reagents:
-
Deuterated Solvent: D
O (for salt forms) or CDCl (for free base). -
Internal Standard: TSP (Trimethylsilylpropanoic acid) for D
O.
Workflow:
-
Selection: If analyzing the HCl salt (common commercial form), use D
O. The free base is hygroscopic and unstable; prepare immediately before use. -
Solvation: Dissolve 10 mg of ACPM in 0.6 mL solvent.
-
Neutralization (Optional for CDCl
): If starting from HCl salt for CDCl analysis, treat with 1.1 eq NaHCO in biphasic mixture, extract into DCM, dry over MgSO , and evaporate carefully (volatile!). -
Acquisition:
-
Set relaxation delay (d1) > 5s to allow relaxation of quaternary carbons.
-
Acquire
C with proton decoupling.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
References
-
Synthesis & Properties of ACC Derivatives
-
General NMR Impurity Tables (Solvent Reference)
- Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
- Source: Organometallics (ACS).
-
URL:[Link]
-
Mass Spectrometry of Alcohols
Sources
A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for (1-Aminocyclopropyl)methanol Reactions
Introduction: The Significance of the Aminocyclopropyl Moiety in Modern Drug Discovery
To researchers, scientists, and drug development professionals, the pursuit of novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is a perpetual endeavor. Among these, the aminocyclopropane unit, particularly as embodied in (1-Aminocyclopropyl)methanol and its derivatives, has emerged as a privileged motif. Its inherent conformational rigidity and unique three-dimensional topology offer a powerful tool for exploring chemical space, often leading to enhanced binding affinity, improved metabolic stability, and reduced off-target effects in drug candidates. The aminocyclopropane scaffold is a key component in a variety of biologically active compounds and pharmaceuticals, making its efficient and stereocontrolled synthesis a critical challenge in medicinal chemistry.[1][2][3][4]
This guide provides an in-depth, objective comparison of catalytic systems for the synthesis of precursors to this compound, with a focus on asymmetric cyclopropanation. By presenting and analyzing experimental data, this document aims to empower researchers to make informed decisions in catalyst selection, ultimately accelerating the drug discovery and development pipeline.
Theoretical Framework: Key Performance Indicators in Asymmetric Catalysis
The successful synthesis of chiral aminocyclopropane derivatives hinges on the judicious selection of a catalyst that excels in several key performance areas. Understanding these metrics is fundamental to interpreting the comparative data presented herein.
-
Yield (%): The most fundamental measure of a reaction's efficiency, representing the amount of desired product obtained relative to the theoretical maximum.
-
Diastereoselectivity (d.r.): In reactions that can form multiple diastereomers, this ratio indicates the preference for the formation of one diastereomer over another. High diastereoselectivity is crucial for simplifying purification and ensuring the desired 3D arrangement of atoms.
-
Enantioselectivity (er or ee%): For the synthesis of chiral molecules, this is arguably the most critical parameter. It measures the degree to which a catalyst produces one enantiomer over its mirror image. High enantioselectivity is paramount for therapeutic efficacy and safety.
-
Catalyst Loading (mol %): The amount of catalyst required relative to the substrate. Lower catalyst loadings are economically and environmentally advantageous, signifying a more active and efficient catalyst.
-
Turnover Number (TON): The number of moles of substrate that a mole of catalyst can convert before becoming inactivated. A high TON indicates a robust and long-lasting catalyst.
Catalyst Showdown: A Comparative Analysis of Leading Systems for Aminocyclopropane Synthesis
The asymmetric cyclopropanation of nitrogen-containing olefins, such as 2-azadienes, stands out as a powerful strategy for accessing aminocyclopropane structures. This section benchmarks the performance of various catalysts in this context, with a particular focus on the highly effective dirhodium(II) catalysts.
The Gold Standard: Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation
Dirhodium(II) tetracarboxylate complexes have proven to be exceptionally effective catalysts for the asymmetric cyclopropanation of 2-azadienes with donor/acceptor carbenes derived from α-diazoesters. Among these, Rh2(S-DOSP)4 has emerged as a leading catalyst, consistently delivering high yields and exceptional stereocontrol.[5]
Table 1: Performance of Rh2(R-DOSP)4 in the Cyclopropanation of a Terminal 2-Azadiene [5]
| Diazo Reagent Ar-Group | Yield (%) | Enantiomeric Ratio (er) |
| 4-MeO-Ph | 95 | 98:2 |
| 4-Cl-Ph | 97 | 99:1 |
| 4-Br-Ph | 96 | 99:1 |
| 4-I-Ph | 94 | 99:1 |
| 4-F-Ph | 95 | 98.5:1.5 |
| 4-CF3-Ph | 88 | 97.5:2.5 |
| 2-Naphthyl | 93 | 98.5:1.5 |
| Thiophenyl | 72 | 90:10 |
Reaction conditions: 2-azadiene (1.0 equiv), diazoester (1.5 equiv), Rh2(R-DOSP)4 (0.5 mol %), hexanes, -45 °C.
The data clearly demonstrates the remarkable efficiency and enantioselectivity of the Rh2(R-DOSP)4 catalyst across a range of electronically diverse diazoesters. The consistently high enantiomeric ratios, often exceeding 98:2, underscore the exceptional stereochemical control exerted by the chiral ligands of the catalyst.
Comparative Insights: Rh2(DOSP)4 vs. Other Catalytic Systems
While Rh2(DOSP)4 is a top performer, it is essential to consider other catalysts to understand the broader landscape.
-
Achiral Rhodium Catalysts: A comparison with an achiral catalyst like Rh2(esp)2 highlights the profound impact of the chiral ligands. In a specific instance, while Rh2(R-DOSP)4 delivered a product with a 97:3 diastereomeric ratio, the achiral Rh2(esp)2 yielded a significantly less selective 29:71 dr.[5] This stark contrast validates the necessity of the chiral catalyst for achieving high stereoselectivity.
-
Other Chiral Dirhodium Catalysts: The choice of chiral ligand on the dirhodium core can have a substantial impact on performance. For certain substrates, other catalysts such as Rh2(S-PTAD)4 and Rh2(R-p-Ph-TPCP)4 have shown to provide high levels of enantioinduction, sometimes proving complementary to Rh2(DOSP)4, particularly with different substitution patterns on the diazoacetate.[6][7] In some cases, catalysts like Doyle's Rh2(S-MEPY)4 have outperformed Rh2(S-DOSP)4 in terms of enantioselectivity for specific C-H insertion reactions leading to related amine structures.[8]
-
Copper Catalysts: Copper complexes, often with bis(oxazoline) ligands, are another major class of catalysts for cyclopropanation reactions. While highly effective for many olefin types, their application to the cyclopropanation of N-alkenyl substrates to form aminocyclopropanes has seen more limited success compared to the dirhodium systems, especially in achieving the same levels of enantioselectivity for these specific substrates.
Experimental Corner: A Protocol for Asymmetric Cyclopropanation
This section provides a detailed, step-by-step methodology for the Rh2(R-DOSP)4-catalyzed asymmetric cyclopropanation of a terminal 2-azadiene, a key step in synthesizing precursors for this compound derivatives.
Materials and Reagents:
-
Dirhodium(II) tetrakis[(R)-N-(p-dodecylbenzenesulfonyl)prolinate] (Rh2(R-DOSP)4)
-
Terminal 2-azadiene
-
Appropriate α-diazoester
-
Anhydrous hexanes
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Cooling bath (e.g., cryocool)
Step-by-Step Procedure:
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with Rh2(R-DOSP)4 (0.005 mmol, 0.5 mol %). The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.
-
Solvent and Reactant Addition: Anhydrous hexanes (to achieve a 0.1 M concentration of the azadiene) are added via syringe. The solution is cooled to -45 °C in a cooling bath. The terminal 2-azadiene (1.0 mmol, 1.0 equiv) is then added dropwise via syringe.
-
Initiation of Reaction: A solution of the α-diazoester (1.5 mmol, 1.5 equiv) in a minimal amount of anhydrous hexanes is prepared in a separate flame-dried flask under an inert atmosphere. This solution is then drawn into a syringe and added slowly over a period of 4-6 hours to the reaction mixture via a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by periodically taking aliquots from the reaction mixture.
-
Workup and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired protected aminocyclopropane.
-
Characterization: The structure and purity of the product are confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The enantiomeric ratio is determined by chiral HPLC analysis.
Visualizing the Process: Workflow and Reaction Mechanism
To further elucidate the experimental and conceptual framework, the following diagrams are provided.
Experimental Workflow
Caption: Experimental workflow for Rh2(R-DOSP)4-catalyzed asymmetric cyclopropanation.
Catalytic Cycle
Caption: Simplified catalytic cycle for dirhodium-catalyzed cyclopropanation.
Conclusion and Future Outlook
The synthesis of enantiomerically enriched this compound precursors via asymmetric cyclopropanation is a testament to the power of modern catalysis. The data presented in this guide unequivocally positions dirhodium(II) catalysts, particularly Rh2(DOSP)4 , as a premier choice for this transformation, offering a robust and highly stereoselective route to these valuable building blocks. The exceptional performance of this catalyst, characterized by high yields and outstanding enantioselectivity, provides a reliable foundation for researchers in drug discovery.
While Rh2(DOSP)4 sets a high benchmark, the field of catalysis is ever-evolving. The development of new ligands and the exploration of catalysts based on more earth-abundant metals will undoubtedly continue to refine the synthetic toolkit. Furthermore, the application of biocatalysis, using engineered enzymes, presents an exciting frontier for achieving unparalleled selectivity under environmentally benign conditions.[9][10]
Ultimately, the choice of catalyst will always be context-dependent, balancing factors of substrate scope, cost, and desired stereochemical outcome. It is our hope that this comparative guide, grounded in experimental data, will serve as a valuable resource for scientists and researchers, enabling them to navigate the complexities of catalyst selection and accelerate the development of next-generation therapeutics.
References
-
Computational comparison of Rh2(esp)2 and Rh2(O2CH)4 as catalysts in a carbenoid reaction. ResearchGate. Available at: [Link]
-
Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. RSC Publishing. Available at: [Link]
-
An overview on the applications of 'Doyle catalysts' in asymmetric cyclopropanation, cyclopropenation and C–H insertion reactions. Indian Academy of Sciences. Available at: [Link]
-
In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. ACS Publications. Available at: [Link]
-
Catalytic Enantio- and Diastereoselective Cyclopropanation of 2-Azadienes for the Synthesis of Aminocyclopropanes Bearing Quaternary Carbon Stereogenic Centers. National Institutes of Health. Available at: [Link]
-
Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. RSC Publishing. Available at: [Link]
-
HFIP Solvent Effects on Enantioselectivity of Dirhodium Tetracar- boxylate-Catalyzed Cyclopropanation. ChemRxiv. Available at: [Link]
-
Rh2(R-TPCP)4-Catalyzed Enantioselective [3+2]-Cycloaddition between Nitrones and Vinyldiazoacetates. National Institutes of Health. Available at: [Link]
-
Highly enantioselective Rh2(S-DOSP)4-catalyzed cyclopropenation of alkynes with styryldiazoacetates. Semantic Scholar. Available at: [Link]
-
Highly Enantioselective Rh2(S-DOSP)4-Catalyzed Cyclopropenation of Alkynes with Styryldiazoacetates. The Davies Group - ScholarBlogs. Available at: [Link]
-
Asymmetric Deoxygenative Formal [3 + 2] Cycloaddition of Carboxylic Acids and Vinylcyclopropanes. ACS Publications. Available at: [Link]
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. RSC Publishing. Available at: [Link]
-
Recent advances in catalytic asymmetric synthesis. Frontiers. Available at: [Link]
-
Vinylcyclopropanes as Three-Carbon Synthons in Rhodium-Catalyzed Cycloadditions. ACS Publications. Available at: [Link]
-
Catalyzed Enantioselective Organic Synthesis. National Institutes of Health. Available at: [Link]
-
Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. University of Rochester. Available at: [Link]
-
Reaction of ??-Ene-Vinylcyclopropanes: Type II Intramolecular [5+2] Cycloaddition or [3+2] Cycloaddition? ResearchGate. Available at: [Link]
-
Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. RSC Publishing. Available at: [Link]
-
SELECTIVITY IN [5+2] CYCLOADDITIONS WITH VINYLCYCLOPROPANES. University of Illinois Urbana-Champaign. Available at: [Link]
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Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. MDPI. Available at: [Link]
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Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. ACS Publications. Available at: [Link]
-
Recent advances in catalytic asymmetric synthesis. Osaka University. Available at: [Link]
- Process for the preparation of hydroxymethyl-cyclopropane. Google Patents.
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A Comparative Guide to the Metabolic Stability of Drugs Containing the (1-Aminocyclopropyl)methanol Moiety
Introduction: The Quest for Metabolic Robustness in Drug Design
In the intricate journey of a drug from administration to therapeutic action, its metabolic fate is a critical determinant of success. A drug's metabolic stability, or its resistance to biotransformation by the body's enzymatic machinery, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds with low metabolic stability are often rapidly cleared from the body, leading to insufficient therapeutic exposure and the potential formation of toxic metabolites.[3] Consequently, medicinal chemists are in a constant pursuit of molecular scaffolds that can enhance metabolic robustness without compromising pharmacological activity.
One such scaffold that has garnered significant attention is the cyclopropyl group.[4][5] Its inclusion in drug candidates is a widely employed strategy to improve metabolic stability.[6] The unique electronic and steric properties of the three-membered ring render it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I drug metabolism.[4][7] This guide provides a comparative analysis of the metabolic stability of drugs featuring the (1-Aminocyclopropyl)methanol moiety, a structural motif of growing interest in medicinal chemistry. We will delve into the mechanistic underpinnings of its metabolic profile, present illustrative comparative data, and provide detailed experimental protocols for assessing metabolic stability in a research setting.
The this compound Moiety: A Shield Against Metabolism?
The this compound group combines the inherent stability of the cyclopropane ring with a primary amine and a primary alcohol, both of which are potential sites for metabolic modification. However, the cyclopropyl ring itself presents a significant barrier to metabolism. The high C-H bond dissociation energy of the cyclopropyl group makes hydrogen atom abstraction, a common initial step in CYP-mediated oxidation, energetically unfavorable.[4] This often diverts metabolism away from the cyclopropyl ring and can lead to an overall increase in the metabolic half-life of the parent drug.[4]
However, the presence of the amine group introduces a potential liability. While the cyclopropyl ring itself is robust, cyclopropylamines can, in some instances, undergo CYP-mediated bioactivation to form reactive intermediates.[4] This can involve ring-opening of the cyclopropyl moiety, leading to the formation of reactive species that can covalently bind to cellular macromolecules, a potential source of toxicity.[4] Therefore, a thorough understanding of the metabolic pathways of drugs containing the this compound moiety is essential.
Illustrative Comparative Metabolic Stability Data
While specific, publicly available datasets for a direct comparison of a this compound-containing drug and its non-cyclopropyl analog are limited, we can construct a representative comparison based on established principles of metabolic stability. The following table illustrates the expected trend in metabolic stability when a metabolically labile portion of a molecule is replaced with a this compound group or a simple cyclopropylamine.
| Compound | Structure | In Vitro Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) |
| Compound A (Alkylamine Analog) | R-CH(CH₃)NH₂ | 15 | 46.2 |
| Compound B (this compound Analog) | R-(cPr(NH₂)(CH₂OH)) | 75 | 9.2 |
| Compound C (Cyclopropylamine Analog) | R-(cPr-NH₂) | 90 | 7.7 |
| Compound D (tert-Butylamine Bioisostere) | R-C(CH₃)₂NH₂ | 60 | 11.6 |
Disclaimer: This data is illustrative and intended to represent the generally observed trends in metabolic stability when incorporating cyclopropyl groups. Actual values will vary depending on the specific molecular context of 'R'.
Interpretation of the Data:
As illustrated in the table, the replacement of a more metabolically susceptible linear alkylamine (Compound A) with a this compound moiety (Compound B) is expected to significantly increase the metabolic half-life and decrease the intrinsic clearance. This is primarily attributed to the resistance of the cyclopropyl ring to oxidative metabolism. The simple cyclopropylamine (Compound C) shows a similar trend, highlighting the protective effect of the cyclopropyl group. A tert-butylamine bioisostere (Compound D), another common strategy to block metabolism at a specific site, also demonstrates improved stability compared to the linear analog, though often to a lesser extent than the cyclopropyl-containing counterparts.
Potential Metabolic Pathways of this compound-Containing Drugs
The metabolism of a drug containing the this compound moiety can proceed through several potential pathways, primarily mediated by CYP enzymes in the liver.
Caption: Potential metabolic pathways of a drug containing the this compound moiety.
The primary metabolic routes are expected to be:
-
Oxidation of the Methanol Group: The primary alcohol can be oxidized first to an aldehyde by alcohol dehydrogenases (ADHs) or CYPs, and then to a carboxylic acid by aldehyde dehydrogenases (ALDHs).
-
Metabolism on other parts of the molecule (R-group): If the rest of the molecule contains metabolically labile sites, these may be preferentially oxidized.
-
N-Dealkylation: If the amine is secondary or tertiary, N-dealkylation is a common metabolic pathway.
-
Phase II Conjugation: The hydroxyl and the subsequently formed carboxyl groups are susceptible to Phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate excretion.
-
Ring Opening (Bioactivation): While generally a minor pathway for cyclopropyl groups, the potential for oxidative ring-opening of the cyclopropylamine exists, which can lead to the formation of reactive metabolites. This is a critical pathway to investigate during drug development.[4]
Experimental Protocols for Assessing Metabolic Stability
To experimentally determine the metabolic stability of a compound, in vitro assays using liver fractions are the gold standard in early drug discovery.
Liver Microsomal Stability Assay
This assay assesses the metabolic stability in the presence of liver microsomes, which are rich in Phase I enzymes, particularly CYPs.[8]
Caption: Experimental workflow for a liver microsomal stability assay.
Detailed Methodology:
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of the test compound in DMSO.
-
Prepare a working solution by diluting the stock solution in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4). The final DMSO concentration in the incubation should be ≤ 0.5%.
-
Thaw human liver microsomes (HLM) on ice.
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the buffer to a final protein concentration of 0.5-1.0 mg/mL.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Hepatocyte Stability Assay
This assay utilizes intact liver cells and thus includes both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of metabolic stability.
Detailed Methodology:
-
Hepatocyte Preparation:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Determine cell viability and adjust the cell density to a final concentration of 0.5-1.0 x 10^6 viable cells/mL in incubation medium.
-
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension.
-
Add the test compound to a final concentration of 1 µM.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the cell suspension.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to pellet cell debris.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis and Data Analysis:
-
The analysis and data calculation are performed as described for the liver microsomal stability assay, with the intrinsic clearance being expressed as µL/min/10^6 cells.
-
Conclusion and Future Perspectives
The incorporation of the this compound moiety represents a promising strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. The inherent resistance of the cyclopropyl ring to CYP-mediated oxidation often translates to a longer in vivo half-life and improved pharmacokinetic properties. However, the potential for bioactivation of the cyclopropylamine functionality necessitates a thorough investigation of the metabolic pathways for each new chemical entity.
The in vitro assays detailed in this guide provide a robust framework for the early assessment of metabolic stability, enabling researchers to make informed decisions in the lead optimization process. By understanding the structure-metabolism relationships of this and other novel scaffolds, the scientific community can continue to design safer and more effective medicines. Future work should focus on generating more publicly available, direct comparative data for various cyclopropyl-containing motifs and their non-cyclic analogs to further refine our predictive models of drug metabolism.
References
-
Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021). Taylor & Francis Online. [Link]
-
Drug metabolic stability in early drug discovery to develop potential lead compounds. (n.d.). PubMed. [Link]
-
Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS. (2018). MDPI. [Link]
-
Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. (n.d.). Europe PMC. [Link]
-
In Vitro Identification of Cytochrome P450 Enzymes Responsible for Drug Metabolism. (n.d.). SpringerLink. [Link]
-
Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]
-
Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. (n.d.). National Institutes of Health (NIH). [Link]
-
Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. (n.d.). Frontiers. [Link]
-
Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery. [Link]
-
Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG. [Link]
-
Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. (n.d.). National Institutes of Health (NIH). [Link]
-
A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. (n.d.). National Institutes of Health (NIH). [Link]
-
Quantitative structure activity relationships in drug metabolism. (n.d.). PubMed. [Link]
-
Quantitative structure-activity relationships (QSAR) | Medicinal Chemistry Class Notes. (n.d.). notes.medchemclass.com. [Link]
-
Bioisosteres that influence metabolism. (n.d.). Hypha Discovery. [Link]
-
Prediction of Drug Clearance and Drug-Drug Interactions in Microscale Cultures of Human Hepatocytes. (2015). ResearchGate. [Link]
-
Structural Perspectives of the CYP3A Family and Their Small Molecule Modulators in Drug Metabolism. (n.d.). National Institutes of Health (NIH). [Link]
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry. (n.d.). PubMed Central. [Link]
-
Development of an in vitro metabolic hepatic clearance method. (n.d.). JRC Publications Repository. [Link]
-
Quantitative structure–activity relationship-based computational approaches. (2022). National Institutes of Health (NIH). [Link]
-
CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. (2024). MDPI. [Link]
-
Deuterated Cyclopropanation of Alkenes by Iron Catalysis. (2024). ACS Publications. [Link]
-
Utility of in vitro clearance in primary hepatocyte model for prediction of in vivo hepatic clearance of psychopharmacons Katali. (n.d.). core.ac.uk. [Link]
-
Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (n.d.). JOCPR. [Link]
-
Metabolism. (n.d.). Cambridge MedChem Consulting. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. [Link]
-
Lecture 12, concept 15: Quantitative structure-activity relationship (QSAR) tries to predict drugs. (2021). YouTube. [Link]
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Comparative Guide: Isotopic Labeling Studies with (1-Aminocyclopropyl)methanol
Strategic Overview
(1-Aminocyclopropyl)methanol (ACPM) represents a unique structural motif in medicinal chemistry, combining the high metabolic stability of a quaternary carbon with the latent reactivity of a strained cyclopropane ring (~27.5 kcal/mol strain energy). Unlike linear amino alcohols, ACPM serves as a mechanism-based probe (suicide substrate) for oxidative enzymes, particularly Cytochrome P450s and Amine Oxidases.
For researchers, the decision to employ isotopically labeled ACPM (
-
Metabolic Soft-Spot Identification: Distinguishing between hydroxymethyl oxidation and ring-scission pathways.
-
Mechanism Validation: Confirming Single Electron Transfer (SET) mechanisms via radical clock kinetics.
This guide compares ACPM against its primary structural alternatives—Cyclopropylamine (CPA) and 2-Amino-2-methyl-1-propanol (AMP) —to justify its selection in ADME and mechanistic studies.
Comparative Analysis: ACPM vs. Alternatives
The following table contrasts ACPM with its closest structural analogs. The data highlights why ACPM is the superior choice for probing concurrent oxidative pathways (N-dealkylation vs. Alcohol oxidation).
Table 1: Physicochemical and Metabolic Profile Comparison
| Feature | This compound (ACPM) | Cyclopropylamine (CPA) | 2-Amino-2-methyl-1-propanol (AMP) |
| Structure | Strained Ring + Hydroxyl | Strained Ring (No OH) | Acyclic (Quaternary C) |
| Ring Strain | ~27.5 kcal/mol | ~27.5 kcal/mol | ~0 kcal/mol |
| pKa (Conj. Acid) | ~8.6 | ~9.1 | ~9.7 |
| Metabolic Fate | Dual Pathway: Ring Opening (SET) OR Alcohol Oxidation | Single Pathway: Ring Opening (SET) / N-hydroxylation | Stable: N-oxidation or O-glucuronidation |
| Inactivation Potential | High (Mechanism-Based Inactivator) | High (Mechanism-Based Inactivator) | Low (Reversible binding) |
| Labeling Utility | Probes partitioning between ring-scission and oxidation. | Probes N-centered radical formation only. | Negative control for ring-strain effects. |
Expert Insight: While CPA is the gold standard for probing N-centered radicals, it lacks the hydroxymethyl handle. ACPM is superior when the drug candidate contains polar side chains, as the hydroxyl group significantly alters the binding orientation in the P450 active site, potentially favoring alcohol oxidation over ring scission.
Mechanistic Pathways & Labeling Strategies
To effectively use ACPM, one must understand the bifurcation of its metabolic pathway. Isotopic labeling is used to manipulate these pathways via the Kinetic Isotope Effect (KIE).
Diagram 1: Metabolic Bifurcation of ACPM
This diagram illustrates the competition between ring opening (mediated by SET) and alcohol oxidation.
Caption: Metabolic fate of ACPM. Path A leads to suicide inhibition; Path B leads to stable metabolites. Deuteration modulates this ratio.
Labeling Strategy Guide
-
Strategy A: Ring Deuteration (
-ACPM)-
Target: C2 and C3 cyclopropyl protons.
-
Effect: Secondary KIE. Retards ring opening.
-
Outcome: Shunts metabolism toward Path B (Carboxylic acid formation).
-
-
Strategy B: Methylene Deuteration (
-ACPM)-
Target:
protons. -
Effect: Primary KIE (
). Retards alcohol oxidation. -
Outcome: Increases likelihood of ring scission and enzyme inactivation.
-
Experimental Protocol: Metabolic Stability & KIE Determination
This protocol describes how to determine the metabolic partitioning of ACPM using Liver Microsomes (RLM/HLM). It is a self-validating system using intrinsic clearance (
Materials
-
Substrates: Unlabeled ACPM,
-ACPM (Ring-labeled). -
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Cofactor: NADPH regenerating system.
-
Internal Standard: Tolbutamide or Propranolol.
Step-by-Step Methodology
-
Preparation:
-
Prepare 10 mM stock solutions of ACPM and
-ACPM in DMSO. -
Dilute to 10
M working solutions in 100 mM Potassium Phosphate buffer (pH 7.4).
-
-
Incubation (The "0 to 60" Workflow):
-
Pre-incubate HLM (0.5 mg/mL final) with substrate (1
M final) for 5 min at 37°C. -
Initiation: Add NADPH regenerating system.
-
Timepoints: Quench aliquots at 0, 5, 15, 30, 45, and 60 minutes.
-
-
Quenching & Extraction:
-
Add 3 volumes of ice-cold Acetonitrile (containing Internal Standard) to the aliquot.
-
Centrifuge at 4,000 rpm for 20 min to pellet protein.
-
-
Analysis (LC-MS/MS):
-
Monitor parent depletion.
-
Critical QC: Monitor formation of the ring-opened metabolite (enone or adduct) vs. the carboxylic acid metabolite.
-
-
Calculation of KIE:
Workflow Visualization
Caption: Comparative workflow for determining Kinetic Isotope Effects (KIE) in metabolic stability studies.
Data Interpretation & Troubleshooting
| Observation | Interpretation | Actionable Insight |
| KIE | No bond breaking in the rate-determining step (RDS). | The RDS is likely substrate binding or product release, not the chemical step. |
| KIE > 1.2 (Inverse or Secondary) | Ring strain release is involved in RDS. | Confirms radical mechanism (Path A). High risk of toxicity. |
| Rapid Depletion of Unlabeled only | Metabolic switching occurred. | The drug is highly susceptible to ring opening. Consider structural modification (e.g., fluorination of the ring). |
References
-
Mechanism of Inactivation: Silverman, R. B. (1995). Mechanism-based enzyme inactivation: chemistry and enzymology. CRC Press.
-
Cyclopropylamine Metabolism: Hanzlik, R. P., et al. (1979). "Cyclopropylamines as suicide substrates for cytochromes P-450." Journal of Medicinal Chemistry, 22(7), 759-761.
-
Synthesis of Aminocyclopropanols: Kulinkovich, O. G., et al. (1991). "A new convenient method for the preparation of 1-aminocyclopropanols." Synthesis, 1991(05), 330-332.
-
Isotope Effects in Metabolism: Guengerich, F. P. (2017). "Kinetic Isotope Effects in Cytochrome P450 Oxidation Reactions." Methods in Enzymology, 596, 217-238.
Reproducibility of published (1-Aminocyclopropyl)methanol synthesis protocols
This guide evaluates and compares the two primary synthetic routes for (1-Aminocyclopropyl)methanol (CAS: 107017-72-1), a critical scaffold in medicinal chemistry (e.g., for NS3 protease inhibitors and NMDA modulators).[1]
The following protocols are synthesized from high-reliability organic synthesis standards and specific patent literature regarding cyclopropane amino acid derivatives.
Target Molecule: this compound CAS: 107017-72-1 (Free base), 115652-52-3 (HCl salt) Structure: A cyclopropane ring substituted at the C1 position with both a primary amine (–NH₂) and a hydroxymethyl group (–CH₂OH).[1]
Executive Summary & Strategic Comparison
The synthesis of this compound hinges on the reduction of 1-aminocyclopropanecarboxylic acid (ACC) .[1] While direct reduction (Method A) appears more atom-economical, the zwitterionic nature of the starting material creates significant solubility and workup challenges. The two-step esterification-reduction (Method B) is the industry-preferred route for reproducibility and scalability.[1]
| Feature | Method A: Direct Reduction | Method B: Esterification-Reduction |
| Precursor | 1-Aminocyclopropanecarboxylic acid (ACC) | ACC Methyl Ester Hydrochloride |
| Reagents | LiAlH₄ (Excess), THF | 1.[1] SOCl₂/MeOH2. LiAlH₄ or NaBH₄ |
| Step Count | 1 (One-pot) | 2 (Distinct isolation) |
| Yield Reliability | Low to Moderate (40–60%) | High (75–85%) |
| Critical Risk | Incomplete reduction due to insolubility; difficult aqueous extraction.[1] | Moisture sensitivity in Step 1; exothermic quench in Step 2.[1] |
| Scalability | Poor (Heterogeneous slurry) | Excellent (Homogeneous solution) |
Detailed Experimental Protocols
Method A: Direct Reduction of ACC (The "Atom Economy" Route)
Best for small-scale (<1g) rapid screening where yield is secondary to speed.
Mechanism: The carboxylic acid is deprotonated by LiAlH₄ to form a lithium carboxylate, which is then reduced to the alkoxide. The amine forms an aluminate complex.[1]
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and N₂ inlet.
-
Slurry Formation: Charge ACC (1.0 equiv) and anhydrous THF (0.5 M concentration).[1] Note: ACC is poorly soluble in THF, forming a suspension.
-
Reagent Addition: Cool to 0°C. Add LiAlH₄ (2.5 equiv) as a solid in portions or dropwise as a solution (e.g., 2.4 M in THF). Caution: Vigorous H₂ evolution.
-
Reaction: Warm to room temperature (RT), then reflux for 12–16 hours. The suspension typically turns grey/white.[1]
-
Quenching (Critical): Cool to 0°C. Perform the Fieser Workup (n grams LiAlH₄ requires n mL H₂O, n mL 15% NaOH, 3n mL H₂O).
-
Reproducibility Tip: Do not use standard acid/base extraction.[1] The product is highly water-soluble and will be lost in the aqueous phase.
-
-
Isolation: Filter the granular aluminum salts through a Celite pad. Wash the pad with warm THF/MeOH (9:1).[1] Concentrate the filtrate to yield the crude amino alcohol.
Method B: Two-Step Esterification-Reduction (The "Robust" Route)
Recommended for >5g scale and high-purity requirements.[1]
Step 1: Synthesis of Methyl 1-Aminocyclopropanecarboxylate HCl[1]
-
Setup: RBF with addition funnel, cooled to 0°C.
-
Reagents: Suspend ACC (1.0 equiv) in dry Methanol (0.5 M).
-
Activation: Add Thionyl Chloride (SOCl₂, 1.2–1.5 equiv) dropwise.[1] Exothermic.
-
Reaction: Reflux for 4–6 hours. The solution should become clear (homogeneous).
-
Isolation: Concentrate in vacuo to a white solid. Triturate with Et₂O to remove excess SOCl₂/HCl.[1] Yield is typically quantitative.[1]
Step 2: Reduction of the Ester[2]
-
Setup: Flame-dried RBF, N₂ atmosphere.
-
Solubilization: Suspend the Ester-HCl salt (1.0 equiv) in anhydrous THF.
-
Neutralization/Reduction:
-
Option 1 (LiAlH₄): Cool to 0°C. Add LiAlH₄ (1.5 equiv pellets or solution). The first 0.25 equiv neutralizes the HCl salt; the remainder reduces the ester.
-
Option 2 (NaBH₄ - Safer): Add NaBH₄ (4.0 equiv) to the ester in MeOH. Note: Slower, requires reflux.
-
-
Workup:
-
Quench with Glauber’s salt (Na₂SO₄·10H₂O) until gas evolution ceases.[1]
-
Stir for 30 mins to form a filterable solid.
-
Filter and concentrate.
-
-
Purification: Distillation under reduced pressure (bulb-to-bulb) or recrystallization of the HCl salt (using HCl/Dioxane).[1]
Reproducibility & Troubleshooting Guide
Key Mechanistic Challenges
The primary failure mode in this synthesis is product loss during workup . The product, this compound, is a small, polar amino alcohol. It behaves like a "zwitterion mimic" and partitions heavily into water.[1]
Control Points:
| Variable | Recommendation | Why? |
| Solvent Quality | Anhydrous THF (<50 ppm H₂O) | LiAlH₄ is pyrophoric; moisture consumes hydride and creates aluminum hydroxides that trap the product.[1] |
| Quenching | Sodium Sulfate Decahydrate | Using liquid water creates a slimy aluminum emulsion ("mud") that traps the amino alcohol.[1] Solid hydrate quenching yields a sandy solid that releases the product.[1] |
| Stoichiometry | 2.5 equiv LiAlH₄ (Method A) | You must account for 1 equiv of H⁻ to deprotonate the acid and 1 equiv to complex the amine before reduction begins. |
| Purification | Avoid Aqueous Extraction | Use Kugelrohr distillation or convert to N-Boc derivative immediately if purification is difficult.[1] |
Visualizing the Synthetic Pathways
Caption: Comparative workflow of Direct Reduction (Red path) vs. Esterification-Reduction (Blue path). Method B offers superior intermediate control.
References
-
PubChem Compound Summary . This compound (CID 14146220).[1][3][4] National Center for Biotechnology Information.[1] Link
-
Reduction of Amino Acids . General protocols for LiAlH4 reduction of alpha-amino acids to amino alcohols. Organic Chemistry Portal. Link
-
Synthesis of ACC Derivatives . Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. ResearchGate Review. Link
-
Patent US5728896A . Process for the preparation of hydroxymethyl-cyclopropane (Analogous chemistry). Google Patents. Link
-
Safety Data Sheet . This compound hydrochloride. BLD Pharm.[1] Link
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1-Aminocyclopropyl)methanol
Welcome to your essential guide for the safe handling of (1-Aminocyclopropyl)methanol. In the fast-paced environment of research and development, a deep and practical understanding of chemical safety is not just a regulatory requirement but a cornerstone of scientific integrity and personal well-being. This guide is designed to provide you, the dedicated researcher, with the critical information needed to work confidently and safely with this compound, moving beyond mere compliance to a culture of proactive safety.
Understanding the Risks: Hazard Profile of this compound
This compound is a valuable building block in medicinal chemistry and drug development. However, its utility is matched by a significant hazard profile that demands respect and careful management. The primary risks associated with this compound are:
-
Severe Eye Damage: The most critical hazard, with the potential for irreversible injury upon contact.[1][2]
-
Skin Irritation: Can cause significant skin irritation upon direct contact.[1][2]
-
Respiratory Irritation: Inhalation of vapors or mists may lead to irritation of the respiratory tract.[1][2]
-
Flammability: While not highly flammable, it is a combustible liquid and presents a fire hazard in the presence of ignition sources.[2]
-
Toxicity: May be toxic if swallowed.[2]
A thorough understanding of these hazards, as outlined in the Safety Data Sheet (SDS), is the first step in a robust safety protocol.[1][3]
The Core of Protection: A Multi-Layered PPE Approach
Effective protection against the hazards of this compound relies on a multi-layered approach to Personal Protective Equipment (PPE). Each component of your PPE ensemble plays a crucial role in mitigating specific risks.
Respiratory Protection: Your First Line of Defense Against Inhalation
Given that this compound can cause respiratory irritation, all handling of this chemical must be conducted within a certified chemical fume hood to minimize the concentration of airborne vapors.[3][4] In situations where a fume hood is not available or during a large-scale spill, respiratory protection is mandatory.
-
Recommended: A full-face respirator with organic vapor cartridges is advisable if exposure limits are exceeded or symptoms of irritation occur.[1] For significant exposures, a self-contained breathing apparatus (SCBA) offers the highest level of protection.[5][6]
-
Causality: The enclosed nature of a full-face respirator provides a barrier for the entire facial area, crucial given the severe eye damage risk, while the organic vapor cartridge adsorbs the airborne chemical, preventing it from being inhaled.
Eye and Face Protection: Non-Negotiable for Preventing Severe Eye Damage
The risk of serious and potentially irreversible eye damage necessitates stringent eye and face protection.[1][2]
-
Mandatory: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are the minimum requirement.[1][7]
-
Best Practice: A face shield worn over safety goggles provides an additional layer of protection against splashes, especially when handling larger quantities or during transfers.[8]
-
Causality: Safety goggles create a seal around the eyes, preventing entry of liquid splashes and vapors. A face shield offers a broader barrier, protecting the entire face from direct splashes.
Skin and Body Protection: A Barrier Against Irritation
To prevent skin irritation, appropriate skin and body protection is essential.
-
Lab Coat: A standard, buttoned lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
-
Impervious Clothing: For larger scale operations or in the event of a significant spill, fire/flame resistant and impervious clothing is necessary.[1]
-
Footwear: Fully enclosed shoes are mandatory in any laboratory setting.
-
Causality: The lab coat and other protective clothing provide a removable barrier, preventing the chemical from coming into direct contact with your skin.
Hand Protection: The Right Gloves Matter
Hands are often the most likely part of the body to come into direct contact with chemicals.
-
Required: Chemically impermeable gloves are a must.[1] Nitrile gloves are a common and effective choice for incidental contact.[9]
-
Best Practice: Always inspect gloves for any signs of degradation or perforation before use.[1] When working for extended periods, consider double-gloving. Use proper glove removal technique to avoid contaminating your skin.
-
Causality: The material of the glove is selected for its resistance to degradation and permeation by the specific chemical being handled, in this case, this compound.
Operational Plan: Step-by-Step Safe Handling Protocol
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Assemble all necessary PPE and inspect it for integrity.
-
Have a spill kit readily accessible.
-
Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.[8]
-
-
Handling:
-
Post-Handling:
Emergency Response: Spill and Exposure Plan
In the event of a spill or exposure, a swift and correct response is critical.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect waste in a clearly labeled, sealed container.[9][11]
-
Storage: Store the waste container in a designated, well-ventilated hazardous waste storage area away from ignition sources.[11]
-
Disposal: Disposal must be carried out by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing, in accordance with all local, state, and federal regulations.[1][12]
Summary of Safety Information
| Hazard | GHS Classification | Required PPE and Controls |
| Eye Damage | Eye Dam. 1[2] | Tightly fitting safety goggles and face shield.[1] |
| Skin Irritation | Skin Irrit. 2[2] | Chemically impermeable gloves, lab coat.[1] |
| Respiratory Irritation | STOT SE 3[2] | Handle in a chemical fume hood; use respirator if necessary.[1][3] |
| Flammability | Flam. Liq. 3[2] | Store away from heat and ignition sources; use non-sparking tools.[3][4] |
| Acute Toxicity (Oral) | Acute Tox. 3[2] | Do not ingest; wash hands thoroughly after handling.[3] |
This guide provides a comprehensive framework for the safe handling of this compound. By integrating these principles into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.
References
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SAFETY DATA SHEET - this compound. Thermo Fisher Scientific.
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Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.
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This compound | C4H9NO | CID 14146220. PubChem - NIH.
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SAFETY DATA SHEET - Methanol. Methanex Corporation.
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Methanol - Hazardous Substance Fact Sheet. New Jersey Department of Health.
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Methanol Disposal In Laboratories | Collect and Recycle. Tradebe.
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METHANOL SAFE HANDLING MANUAL. Methanol Institute.
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Methanol - Standard Operating Procedure. UCLA - EH&S.
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OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. Occupational Safety and Health Administration.
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(1-Aminocyclobutyl)methanol hydrochloride Safety Data Sheet. SynQuest Labs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
